Biological role of (R)-8-hydroxymyristic acid in lipidomics
Title: The Biological Role and Analytical Profiling of (R)-8-Hydroxymyristic Acid in Lipidomics: A Technical Guide for Drug Development Executive Summary (R)-8-hydroxymyristic acid, systematically known as 8-hydroxytetra...
Author: BenchChem Technical Support Team. Date: April 2026
Title: The Biological Role and Analytical Profiling of (R)-8-Hydroxymyristic Acid in Lipidomics: A Technical Guide for Drug Development
Executive Summary
(R)-8-hydroxymyristic acid, systematically known as 8-hydroxytetradecanoic acid (8-OH-14:0), is a mid-chain hydroxylated fatty acid (HFA). Unlike highly abundant structural lipids, 8-OH-14:0 occupies a specific niche as a metabolic biomarker. For researchers and drug development professionals, tracking this specific lipid provides critical, causal evidence of the mitochondrial β-oxidation of longer-chain pharmaceutical excipients and dietary lipids. This whitepaper details its biological origins, toxicological implications, and the self-validating lipidomic workflows required for its precise quantification.
Metabolic Origins and Biological Causality
8-OH-14:0 is rarely synthesized de novo in significant quantities; rather, it emerges as a downstream product of the mitochondrial β-oxidation of longer-chain HFAs. Understanding this pathway is critical for interpreting lipidomic data in pharmacological studies.
The primary precursors to 8-OH-14:0 are ricinoleic acid (12-hydroxy-9-octadecenoic acid) and 12-hydroxystearic acid (12-HSA). When 12-HSA is introduced into a biological system, it is deposited into body lipids (primarily adipose tissue) and subsequently degraded through successive losses of two carbon units at the carboxyl end of the fatty acid chain 1. This metabolic cascade converts 12-HSA (18 carbons) into 10-hydroxypalmitic acid (16 carbons), and finally into 8-hydroxymyristic acid (14 carbons) 2. Similarly, in ruminant models, dietary ricinoleic acid is biohydrogenated in the rumen to 12-HSA, which then escapes to the tissues where it undergoes partial β-oxidation to form 8-OH-14:0 before being excreted in milk 3.
Mitochondrial β-oxidation cascade generating 8-OH-14:0 from long-chain precursors.
Strategic Implications in Drug Development:
In pharmaceutical formulation, 12-HSA is frequently utilized as a non-ionic surfactant or structural matrix in targeted nanoemulsions. However, intact 12-HSA has the propensity to form needle-like crystals in vitro, which can induce localized cytotoxicity 1. By profiling the emergence of 8-OH-14:0 in plasma or tissue, toxicologists gain direct proof that the reticuloendothelial system and cellular mitochondria are actively dismantling the potentially toxic excipient, thereby validating the in vivo safety and clearance rate of the nanocarrier.
Lipidomic Profiling: A Self-Validating Analytical Workflow
To accurately quantify 8-OH-14:0, researchers must overcome the challenge of low endogenous concentrations. The methodology described below establishes a self-validating system, ensuring that any quantitative variance is biologically derived rather than an artifact of sample preparation.
Causality of Extraction Choice:
The Methyl tert-butyl ether (MTBE) extraction method is strictly preferred over the traditional Folch (chloroform/methanol) method for high-throughput lipidomics 4. In the MTBE system, the lipid-rich organic layer partitions to the top of the vial. This physical causality prevents the extraction pipette from passing through the protein-rich aqueous layer, drastically reducing ion-suppressing contamination during LC-MS/MS analysis.
Self-Validation Mechanism:
Before extraction, the biological matrix must be spiked with an unnatural, odd-chain HFA internal standard (e.g., 10-hydroxyheptadecanoic acid, 10-OH-17:0). Because odd-chain HFAs do not occur naturally in mammalian systems, the recovery rate of this standard mathematically validates the extraction efficiency of every individual sample.
Step-by-Step Methodological Protocol
Sample Aliquoting & Spiking: Aliquot 50 µL of plasma or tissue homogenate into a 2 mL microcentrifuge tube. Immediately spike with 10 µL of the internal standard (10-OH-17:0, 1 µg/mL).
Protein Precipitation: Add 225 µL of ice-cold methanol. Vortex vigorously for 10 seconds to denature lipid-binding proteins and halt endogenous enzymatic activity.
Lipid Partitioning: Add 750 µL of MTBE. Incubate the mixture on a shaker at 4°C for 1 hour to allow complete partitioning of HFAs into the non-polar solvent.
Phase Separation: Add 188 µL of LC-MS grade water to induce the biphasic separation. Centrifuge the samples at 10,000 × g for 10 minutes at 4°C.
Collection: Carefully transfer 500 µL of the upper organic phase (containing 8-OH-14:0) to a clean glass autosampler vial.
Reconstitution: Evaporate the solvent under a gentle stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of Isopropanol/Methanol (1:1, v/v) for immediate LC-MS/MS analysis.
Self-validating high-throughput lipidomics workflow for 8-OH-14:0 quantification.
Quantitative Data Presentation
During LC-ESI(-)-MS/MS analysis, 8-OH-14:0 ionizes efficiently in negative mode, yielding a highly stable [M-H]- precursor ion. The quantitative parameters required to build the Multiple Reaction Monitoring (MRM) method are summarized below.
Table 1: Physicochemical & Mass Spectrometric Properties of 8-OH-14:0
Required for High-Resolution Mass Spectrometry (HRMS) targeting 5
Precursor Ion [M-H]-
243.1966 m/z
Primary target for negative mode Electrospray Ionization (ESI) 5
Predicted CCS ([M-H]-)
~161.3 Ų
Collision Cross Section value for Ion Mobility Separation (IMS) 5
Key Biological Matrices
Plasma, Adipose, Milk
Primary accumulation and excretion routes for HFA metabolites 1, 3
Table 2: Optimized MTBE Extraction Parameters for 8-OH-14:0 Recovery
Process Step
Reagent / Parameter
Volume / Condition
Rationale
Sample Matrix
Plasma / Tissue Homogenate
50 µL
Standard micro-volume for high-throughput assays
Internal Standard
10-OH-17:0 (1 µg/mL)
10 µL
Normalizes extraction efficiency across samples
Protein Precipitation
Ice-cold Methanol
225 µL
Denatures lipid-binding proteins
Lipid Partitioning
Methyl tert-butyl ether (MTBE)
750 µL
Highly non-polar solvent for targeted lipid isolation
Phase Separation
LC-MS Grade Water
188 µL
Induces biphasic separation
Conclusion
In the realm of lipidomics and drug development, (R)-8-hydroxymyristic acid serves as a highly specific metabolic tracker. By implementing self-validating MTBE extraction workflows and high-resolution LC-MS/MS, scientists can accurately monitor the β-oxidation of complex lipid excipients like 12-HSA. This analytical capability bridges the gap between formulation chemistry and in vivo toxicology, ensuring that lipid-based nanocarriers are safely metabolized and cleared from the biological system.
References
PubChemLite - 8-hydroxytetradecanoic acid (C14H28O3) . Université du Luxembourg.5
Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge . MDPI / PMC. 1
Ricinoleic acid inhibits methanogenesis and fatty acid biohydrogenation in ruminal digesta from sheep and in bacterial cultures . ResearchGate. 3
Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS . Analytical Chemistry - ACS Publications. 4
The Natural Biosynthesis of (R)-8-Hydroxymyristic Acid: Pathway Architecture and Experimental Elucidation
Executive Summary (R)-8-hydroxymyristic acid is a rare, highly specialized hydroxylated fatty acid that serves as the critical lipid anchor in promysalin , a species-specific anti-virulence agent produced by Pseudomonas...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-8-hydroxymyristic acid is a rare, highly specialized hydroxylated fatty acid that serves as the critical lipid anchor in promysalin , a species-specific anti-virulence agent produced by Pseudomonas putida RW10S1. Unlike the ubiquitous 3-hydroxy fatty acids found in bacterial lipid A, the regioselective C8-hydroxylation of a 14-carbon backbone requires a dedicated, divergent biosynthetic machinery. This whitepaper provides an in-depth mechanistic analysis of the (R)-8-hydroxymyristic acid biosynthetic pathway, detailing the logic of its Type II Minimal Polyketide Synthase (PKS)-like assembly, the causality of its unactivated C-H bond oxidation, and the self-validating experimental protocols used to trap its intermediates.
Genomic Architecture: The ppg Biosynthetic Gene Cluster
The biosynthesis of (R)-8-hydroxymyristic acid is not derived from primary fatty acid synthesis (FAS II). Instead, it is encoded within the 15.7 kb ppg (promysalin production genes) cluster of P. putida RW10S1 ([1]). This cluster encodes a unique amalgamation of divergent Type II FAS components, Rieske-type monooxygenases, and nonribosomal peptide synthetase (NRPS)-like loading modules.
The evolutionary logic behind a dedicated gene cluster is strictly functional: primary FAS II pathways are optimized for producing fully reduced aliphatic chains or 3-hydroxy intermediates for membrane phospholipids. To generate a 14-carbon chain with precise C2 and C8 hydroxylations, P. putida utilizes a parallel, secondary metabolic assembly line that prevents cross-talk with essential membrane lipid biosynthesis ([2]).
Table 1: Key Enzymes in the (R)-8-Hydroxymyristic Acid Pathway
Gene/Enzyme
Protein Family
Mechanistic Function in Pathway
PpgC
Acyl Carrier Protein (ACP)
Covalently anchors the growing acyl chain via a phosphopantetheine arm.
PpgK
Ketosynthase (KS)
Catalyzes the decarboxylative Claisen condensation during chain elongation.
PpgE
Chain Length Factor (CLF)
Forms a heterodimer with PpgK; sterically restricts chain elongation to exactly C14.
PpgN
Rieske-type Monooxygenase
Catalyzes the regioselective, stereospecific C8-hydroxylation of the myristoyl backbone.
PpgF
Rieske-type Monooxygenase
Catalyzes the secondary C2-hydroxylation of the lipid precursor.
PpgO
Amidotransferase
Mediates the terminal amidation to form 2,8-dihydroxymyristamide.
De Novo Assembly of the Myristic Acid Backbone
The foundational step in (R)-8-hydroxymyristic acid biosynthesis is the generation of a strictly controlled 14-carbon (myristoyl) backbone. This is achieved by the PpgC-PpgK-PpgE triplet, which functions as a minimal PKS complex ([3]).
The Causality of Chain Length Control:
In primary metabolism, chain length is typically dictated by the substrate specificity of a terminating thioesterase. However, the ppg cluster lacks a dedicated thioesterase. Instead, chain termination is controlled by PpgE . Sequence analysis reveals that PpgE lacks the catalytic cysteine-histidine-histidine triad required for condensation. Rather than catalyzing the reaction, PpgE acts as a Chain Length Factor (CLF). It forms a structural heterodimer with the active ketosynthase (PpgK). This heterodimer creates a physical hydrophobic binding pocket that sterically hinders the accommodation of acyl chains longer than 14 carbons, forcing the termination of elongation once the myristoyl-ACP is formed ([3]).
Divergent Type II FAS/PKS complex (PpgC-PpgK-PpgE) synthesizing the myristic acid backbone.
Regioselective C-H Bond Oxidation: The Core Pathway
The defining feature of this pathway is the oxidation of the unactivated C8 position of the aliphatic chain. This chemically challenging transformation is executed by PpgN , a Rieske-type non-heme iron monooxygenase ([4]).
Mechanistic Timing and Stereochemistry:
The hydroxylation at C8 occurs prior to the final assembly of the promysalin molecule. PpgN utilizes molecular oxygen and a [2Fe-2S] cluster to abstract a hydrogen atom from the C8 position of the myristoyl-ACP, followed by rapid hydroxyl radical rebound to establish the strict (R)-stereocenter. The absolute stereochemistry—(2R, 8R, 16S) in the final promysalin molecule—is absolutely essential for its biological activity; synthetic epimers lacking the (R)-8-hydroxy configuration fail to elicit the P. aeruginosa specific inhibitory response ([5]).
Following C8-hydroxylation, a second Rieske-type oxygenase, PpgF , catalyzes hydroxylation at the C2 position, and the intermediate is subsequently amidated by the glutamine-dependent amidotransferase PpgO ([4]).
Sequential regioselective hydroxylation and amidation of the myristic acid backbone.
To definitively prove that (R)-8-hydroxymyristic acid is synthesized as an independent intermediate prior to promysalin conjugation, researchers must employ a self-validating metabolic trapping protocol.
The Logic of the Protocol: By knocking out ppgM (the gene responsible for activating salicylic acid), the downstream assembly of promysalin is stalled. If PpgN acts early in the pathway, the upstream intermediate—proline esterified with (R)-8-hydroxymyristic acid—will accumulate in the mutant ([6]).
Step-by-Step Methodology: Intermediate Trapping via Gene Knockout
Mutagenesis (Stalling the Pathway):
Construct an unmarked, nonpolar deletion mutant of ppgM in P. putida RW10S1 using homologous recombination via a suicide vector (e.g., pKNG101).
Cultivation & Induction:
Inoculate the wild-type and ΔppgM strains into minimal media (e.g., M9 supplemented with citrate). Cultivate at 30°C to an OD600 of 1.5 to induce secondary metabolite production.
Organic Extraction:
Pellet the cells via centrifugation. Extract the clarified supernatant using an equal volume of ethyl acetate (1:1 v/v). Dry the organic phase under a stream of nitrogen and resuspend the lipid extract in LC-MS grade methanol.
LC-MS/MS Analysis:
Inject the extract into a High-Resolution Q-TOF LC-MS system. Monitor for the mass corresponding to the accumulated intermediate: the proline-(R)-8-hydroxymyristic acid ester (m/z ~342.26).
Self-Validation (Complementation & Double Knockout):
Correction Check A: Complement the ΔppgM mutant with a plasmid expressing functional PpgM in trans. The accumulation of the 8-hydroxy intermediate must cease, and wild-type promysalin production must be restored, ruling out polar effects on downstream genes.
Correction Check B: Generate a ΔppgM/ΔppgN double mutant. The complete disappearance of the 8-hydroxy intermediate in this double mutant causally validates PpgN as the sole C8-hydroxylase.
Self-validating experimental workflow for trapping the (R)-8-hydroxymyristic acid intermediate.
Conclusion & Future Directions
The natural biosynthesis of (R)-8-hydroxymyristic acid highlights the evolutionary ingenuity of Pseudomonas putida in constructing highly specific, target-oriented secondary metabolites. The precise coordination between the PpgC-PpgK-PpgE minimal PKS complex and the PpgN Rieske-type monooxygenase ensures strict control over both chain length and regioselective oxidation. For drug development professionals, understanding this pathway provides a blueprint for engineering novel Rieske oxygenases capable of functionalizing unactivated C-H bonds in synthetic lipopeptides, paving the way for next-generation anti-virulence therapeutics.
References
Li, W., et al. (2011). "Promysalin, a salicylate-containing Pseudomonas putida antibiotic, promotes surface colonization and selectively targets other Pseudomonas." Chemistry & Biology, 18(10), 1320-1330.[Link]
Steele, A. D., et al. (2015). "Total Synthesis and Biological Investigation of (−)-Promysalin." Journal of the American Chemical Society, 137(23), 7314-7317.[Link]
Giglio, K. M., et al. (2018). "Transcriptomic Profiling Suggests That Promysalin Alters the Metabolic Flux, Motility, and Iron Regulation in Pseudomonas putida KT2440." ACS Infectious Diseases, 4(7), 1104-1115.[Link]
Structural Elucidation of (R)-8-Hydroxymyristic Acid: A Comprehensive Analytical Guide
Executive Summary (R)-8-hydroxymyristic acid (8-hydroxytetradecanoic acid) is a specialized hydroxylated fatty acid characterized by a 14-carbon aliphatic chain with a stereospecific hydroxyl group at the C-8 position[1]...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(R)-8-hydroxymyristic acid (8-hydroxytetradecanoic acid) is a specialized hydroxylated fatty acid characterized by a 14-carbon aliphatic chain with a stereospecific hydroxyl group at the C-8 position[1]. Unlike the highly common 2-hydroxy or 3-hydroxy fatty acids found in bacterial lipid A, mid-chain hydroxylated fatty acids are rare and often serve as critical structural motifs in specialized secondary metabolites. Notably, (R)-8-hydroxymyristic acid is a key biosynthetic intermediate and structural component of promysalin , an amphipathic antibiotic produced by Pseudomonas putida that selectively targets the opportunistic pathogen Pseudomonas aeruginosa[2].
This whitepaper details the authoritative analytical pipeline required to elucidate the planar structure, regiochemistry, and absolute configuration of this molecule, transitioning from mass spectrometry to advanced nuclear magnetic resonance (NMR) techniques.
Analytical Strategy & Workflow
The structural elucidation of mid-chain hydroxylated aliphatic compounds presents a unique analytical challenge. The central methylene envelope (C-4 to C-6 and C-10 to C-12) often suffers from severe signal overlap in 1H NMR, making direct spin-system walking difficult. Therefore, a multi-modal approach is required:
HR-ESI-MS: Establishes the molecular formula.
Tandem MS (MS/MS): Exploits predictable fragmentation to locate the hydroxyl group.
2D NMR (COSY, HMBC): Confirms planar connectivity across the functionalized regions.
Modified Mosher’s Method: Determines the absolute configuration of the chiral carbinol center[3].
Caption: Analytical workflow for the structural elucidation of (R)-8-hydroxymyristic acid.
Mass Spectrometry: Formula and Regiochemistry
High-Resolution Mass Spectrometry (HRMS)
Electrospray ionization (ESI) in negative mode is optimal for fatty acids. HR-ESI-MS of the purified compound yields a deprotonated molecular ion
[M−H]−
at m/z 243.1966, which is in excellent agreement with the calculated mass for the molecular formula
C14H28O3
(calculated 243.1960)[1].
Causality in MS/MS Fragmentation
To determine the regiochemistry (the exact position of the hydroxyl group), collision-induced dissociation (CID) is employed. Causality: The ionization of the hydroxyl oxygen induces predictable
α
-cleavage. The homolytic or heterolytic cleavage of the C-C bonds adjacent to the hydroxyl-bearing carbon (C-7/C-8 or C-8/C-9) is energetically favored because the resulting charge or radical is stabilized by the adjacent oxygen atom.
Cleavage between C-8 and C-9 yields a characteristic fragment containing the carboxylate terminus.
Cleavage between C-7 and C-8 yields an aliphatic fragment.
The specific mass-to-charge ratios of these
α
-cleavage fragments definitively pinpoint the hydroxyl group at the C-8 position, differentiating it from isomeric mid-chain hydroxylated fatty acids.
NMR Spectroscopy: Planar Connectivity
While MS/MS provides strong evidence for regiochemistry, NMR spectroscopy is required to unambiguously map the molecular connectivity[2].
The Overlap Challenge and HMBC Resolution
In the 1H NMR spectrum, the terminal methyl group (C-14) appears as a triplet near 0.88 ppm, and the protons adjacent to the carbonyl (C-2) appear as a triplet near 2.34 ppm. The oxygenated methine proton (H-8) resonates downfield at ~3.58 ppm. However, the aliphatic methylenes form an unresolved envelope between 1.25 and 1.35 ppm.
Causality: Because direct 1H-1H COSY correlations cannot bridge this unresolved envelope, Heteronuclear Multiple Bond Correlation (HMBC) is critical. HMBC reveals long-range (2- to 3-bond) couplings between 1H and 13C nuclei. The H-8 proton will show distinct HMBC cross-peaks to C-6, C-7, C-9, and C-10, effectively anchoring the hydroxyl group exactly in the middle of the aliphatic chain.
Summarized NMR Data Table
Representative data acquired in CDCl3 at 600 MHz (1H) and 150 MHz (13C).
Position
13C δ (ppm)
1H δ (ppm), Multiplicity, J (Hz)
Key HMBC Correlations (H to C)
1
178.5
-
-
2
34.1
2.34, t (7.5)
C-1, C-3, C-4
3
24.8
1.62, m
C-1, C-2, C-4
4–6
29.1 – 29.5
1.30, m
-
7
37.4
1.45, m
C-6, C-8, C-9
8
71.8
3.58, m
C-6, C-7, C-9, C-10
9
37.5
1.43, m
C-7, C-8, C-10
10–12
29.3 – 31.8
1.28, m
-
13
22.7
1.32, m
C-11, C-12, C-14
14
14.1
0.88, t (6.8)
C-12, C-13
Absolute Configuration: Modified Mosher's Method
To determine the absolute stereochemistry of the C-8 chiral center, the Modified Mosher’s Method is employed[3]. This relies on the esterification of the secondary alcohol with chiral
α
-methoxy-
α
-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
Causality of the Anisotropic Effect
Causality: The fundamental principle of Mosher's method is the magnetic anisotropy generated by the phenyl ring of the MTPA moiety. In the preferred conformation of the MTPA ester, the trifluoromethyl group, the carbonyl oxygen, and the carbinol proton (H-8) are coplanar. The phenyl ring projects above or below this plane, shielding the protons situated on the same side, which shifts their NMR signals upfield (lower ppm)[3].
By calculating the chemical shift difference (
Δδ=δS−δR
) between the (S)-MTPA ester and the (R)-MTPA ester, the spatial arrangement of the substituents around the chiral center is revealed.
For (R)-8-hydroxymyristic acid, the C-1 side (C-1 to C-7) has a higher Cahn-Ingold-Prelog priority than the C-14 side (C-9 to C-14).
Consequently, protons on the C-1 side exhibit positiveΔδ
values, while protons on the C-14 side exhibit negativeΔδ
values, confirming the (R) configuration[3].
Self-Validating Experimental Protocol
This protocol utilizes a dual-derivatization system. By synthesizing both enantiomeric esters, the method internally validates the configuration, eliminating solvent or concentration-dependent chemical shift artifacts.
Preparation: Aliquot 2.0 mg of purified 8-hydroxymyristic acid into two separate, flame-dried 2 mL reaction vials (Vial A and Vial B).
Solvation: Dissolve each aliquot in 500 µL of anhydrous deuterated chloroform (
CDCl3
) under an inert argon atmosphere.
Catalysis: Add 1.0 mg of 4-dimethylaminopyridine (DMAP) and 5 µL of anhydrous triethylamine (
Et3N
) to each vial to act as an acid scavenger and catalyst.
Derivatization:
To Vial A, add 10 µL of (R)-(-)-MTPA-Cl. (This synthesizes the (S)-MTPA ester).
To Vial B, add 10 µL of (S)-(+)-MTPA-Cl. (This synthesizes the (R)-MTPA ester).
Reaction: Stir the mixtures at room temperature for 4 hours. Monitor completion via TLC (Hexane:EtOAc 4:1).
Quenching & Acquisition: Quench the unreacted acid chloride with 50 µL of deuterated methanol (
CD3OD
). Transfer the mixtures directly to 5 mm NMR tubes and acquire high-resolution 1H NMR spectra (e.g., 600 MHz).
Data Processing: Extract the exact chemical shifts of the protons adjacent to C-8 (specifically H-7 and H-9) and calculate the
Δδ
values to assign the stereocenter.
Biosynthetic Integration: The Promysalin Connection
Understanding the structure of (R)-8-hydroxymyristic acid is vital for mapping the biosynthetic pathways of complex natural products. In the Pseudomonas putida RW10S1 strain, this specific fatty acid is enzymatically conjugated with salicylic acid and a unique 2-pyrroline-5-carboxyl moiety to form promysalin [2].
The 8-hydroxyl group serves as a critical nucleophile during biosynthesis, allowing the formation of an amide/ester linkage that bridges the lipid tail to the polar headgroups, granting the antibiotic its membrane-active amphipathic properties[2].
Caption: Structural modularity of the promysalin antibiotic highlighting the lipid tail.
References
Li, W., et al. (2011). "Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas." Chemistry & Biology, 18(10):1320-30. ResearchGate.
CAS Common Chemistry. "8-Hydroxytetradecanoic acid". American Chemical Society.
Hoye, T. R., et al. (2007). "Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons." Nature Protocols, 2, 2451–2458. Springer Nature Experiments.
Enzymatic Mechanisms for 8-Hydroxymyristic Acid Production: Biosynthetic Pathways, Biocatalysis, and Metabolic Degradation
The Challenge of Mid-Chain C-H Activation In the realm of synthetic organic chemistry, the selective functionalization of unactivated aliphatic C-H bonds remains a formidable challenge. For drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
The Challenge of Mid-Chain C-H Activation
In the realm of synthetic organic chemistry, the selective functionalization of unactivated aliphatic C-H bonds remains a formidable challenge. For drug development professionals and bioengineers, generating specific mid-chain hydroxylated fatty acids—such as 8-hydroxymyristic acid —is particularly difficult due to the statistical equivalence and lack of directing groups among the methylene units of a lipid chain.
Biocatalysis overcomes these limitations through the exquisite spatial control of enzyme active sites. 8-hydroxymyristic acid serves as a critical intermediate in the synthesis of novel biosurfactants, polymer precursors, and highly specific antimicrobial agents. This technical guide synthesizes current field-proven methodologies for the enzymatic production of 8-hydroxymyristic acid, contrasting direct microbial biosynthesis, engineered cytochrome P450 biocatalysis, and mammalian metabolic degradation.
The most direct and regioselective enzymatic route to 8-hydroxymyristic acid was discovered within the biosynthetic gene cluster of promysalin , a surface motility-promoting antibiotic produced by1[1].
Within this cluster, the enzymes PpgN and PpgF function as Rieske-type monooxygenases. Unlike standard P450s, Rieske oxygenases utilize a [2Fe-2S] cluster to activate molecular oxygen. In the promysalin pathway, myristic acid (C14:0) is selectively hydroxylated at the C8 position to form 8-hydroxymyristic acid[2]. This intermediate is subsequently esterified with proline and conjugated with salicylic acid to form the final active antibiotic[2].
Fig 1: Biosynthetic pathway of 8-hydroxymyristic acid via Rieske oxygenases in P. putida.
Alternative Biocatalytic Candidates: Cytochrome P450s
When scaling up production, researchers often turn to the Cytochrome P450 (CYP) superfamily. While most wild-type CYPs favor terminal (ω) or sub-terminal (ω-1) hydroxylation, specific isoforms and engineered variants exhibit mid-chain activity:
Human CYP4Z1: Whole-cell biotransformation assays have demonstrated that3[3]. It produces four different monohydroxylated products at positions ω-2, ω-3, ω-4, and ω-5 (corresponding to C12, C11, C10, and C9 hydroxylation)[3]. While not exclusively selective for C8 (ω-6), CYP4Z1 serves as a strong structural template for directed evolution toward C8 specificity.
CYP116B via Ancestral Sequence Reconstruction (ASR): Recent breakthroughs have utilized ASR to explore the sequence-activity landscape of self-sufficient P450s. By resurrecting ancestral nodes of the CYP116B family, researchers engineered biocatalysts (like 4) that completely shifted regioselectivity from terminal to mid-chain hydroxylation[4]. Applying ASR to target the C8 position of myristic acid represents the cutting edge of biocatalyst design[4].
Mammalian Metabolic Degradation: The β-Oxidation Route
In vivo, 8-hydroxymyristic acid is also generated not by direct hydroxylation, but via the metabolic degradation of larger hydroxylated lipids. When 5 (a common industrial surfactant and dietary component) is administered, it undergoes rapid peroxisomal and mitochondrial β-oxidation[5]. The molecule is degraded by successive losses of two-carbon units at the carboxyl end, converting 12-hydroxystearic acid (C18) first to 10-hydroxypalmitic acid (C16), and subsequently to 8-hydroxymyristic acid (C14) [5].
Fig 2: Metabolic degradation of 12-hydroxystearic acid to 8-hydroxymyristic acid via β-oxidation.
Quantitative Summary of Enzyme Systems
The following table summarizes the quantitative and qualitative data regarding the enzyme systems capable of producing mid-chain hydroxylated fatty acids.
To synthesize 8-hydroxymyristic acid using the PpgN/PpgF system, a whole-cell biotransformation protocol is mandated. Causality: Cell-free synthesis utilizing isolated monooxygenases often fails due to the rapid depletion of expensive NAD(P)H cofactors and the dissociation of multi-component electron transfer chains. A whole-cell system leverages the host's native metabolism to continuously regenerate NAD(P)H, yielding a self-validating and sustainable catalytic cycle.
Step 1: Vector Construction and Host Transformation
Clone the ppgN and ppgF genes into a broad-host-range expression vector (e.g., pBBR1MCS) under an inducible promoter (such as lac or araBAD).
Transform the vector into a robust expression host, such as E. coli BL21(DE3) or a Pseudomonas surrogate.
Self-Validation Checkpoint: Always generate a parallel negative control strain transformed with an empty vector. This ensures that downstream product detection is strictly plasmid-dependent and not an artifact of native host lipid metabolism.
Step 2: Whole-Cell Biotransformation
Grow the recombinant strain in LB medium at 37°C until the OD600 reaches 0.6.
Induce enzyme expression (e.g., with 0.5 mM IPTG) and lower the temperature to 25°C to promote proper folding of the iron-sulfur clusters.
After 4 hours of induction, add 1 mM of myristic acid. Causality: Myristic acid is highly hydrophobic and will precipitate in aqueous media. Solubilize the substrate in 5% (w/v) randomly methylated β-cyclodextrin (RAMEB) prior to addition to ensure bioavailability to the cells.
Incubate for 24 hours at 25°C with vigorous shaking (250 rpm) to ensure maximum oxygen transfer, which is the rate-limiting substrate for Rieske oxygenases.
Step 3: Extraction and Derivatization
Harvest the culture and acidify the aqueous biotransformation matrix to pH 3.0 using 1M HCl. Causality: Protonating the carboxylate group neutralizes the fatty acid, drastically increasing its partition coefficient into the organic phase.
Extract three times with equal volumes of ethyl acetate. Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.
Derivatize the dried extract using BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 70°C for 30 minutes. Causality: Unmodified hydroxy fatty acids exhibit poor volatility and severe peak tailing in gas chromatography due to hydrogen bonding. Silylation replaces the active protons on both the hydroxyl and carboxyl groups with trimethylsilyl (TMS) groups, ensuring sharp chromatographic resolution.
Step 4: Analytical Validation via GC-MS
Inject 1 µL of the derivatized sample into a GC-MS equipped with an HP-5MS column.
Self-Validation Checkpoint: Analyze the mass fragmentation pattern. The exact C8 position of the hydroxyl group is validated by identifying the specific α-cleavage ions generated adjacent to the O-TMS group. The presence of these specific mass-to-charge (m/z) fragments, absent in the empty-vector control, definitively confirms the enzymatic production of 8-hydroxymyristic acid.
References
Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas. Chemistry & Biology. 1
Human CYP4Z1 catalyzes the in-chain hydroxylation of lauric acid and myristic acid. Biological Chemistry. 3
Engineering Biocatalysts for the C-H Activation of Fatty Acids using Ancestral Sequence Reconstruction. ChemRxiv. 4
Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge. Pharmaceutics. 5
Analytical Identification and Stereochemical Profiling of (R)-8-Hydroxymyristic Acid in Bacterial Membranes
Executive Summary While 3-hydroxy fatty acids are ubiquitous components of Gram-negative bacterial Lipid A, mid-chain hydroxylated lipids such as (R)-8-hydroxymyristic acid represent a rare and specialized class of membr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
While 3-hydroxy fatty acids are ubiquitous components of Gram-negative bacterial Lipid A, mid-chain hydroxylated lipids such as (R)-8-hydroxymyristic acid represent a rare and specialized class of membrane-associated metabolites. In microbiology, this specific fatty acid is most notably recognized as a critical biosynthetic intermediate of promysalin , an amphipathic antibiotic produced by Pseudomonas putida RW10S1[1]. Promysalin facilitates surface colonization while selectively targeting the inner membrane succinate dehydrogenase of competing Pseudomonas species[2].
The identification of (R)-8-hydroxymyristic acid presents a unique analytical challenge: researchers must not only determine the exact positional location of the hydroxyl group along the aliphatic chain but also resolve its absolute stereochemistry. This technical guide provides a self-validating, step-by-step methodology for the extraction, derivatization, and mass spectrometric identification of (R)-8-hydroxymyristic acid from bacterial matrices.
Biological Context & Mechanistic Significance
(R)-8-hydroxymyristic acid is not a bulk structural lipid; rather, it is synthesized via a divergent Type II fatty acid biosynthesis (FAS) pathway[1]. Once synthesized, the 8-hydroxyl group is introduced prior to its conjugation with salicylic acid by specific transferases (e.g., PpgL/PpgM) to form the 2,8-dihydroxymyristamide moiety of promysalin[1].
Because promysalin is membrane-active—competitively inhibiting succinate dehydrogenase at the ubiquinone binding site in the inner membrane[2]—understanding the lipidic precursors within the bacterial membrane pool is crucial for drug development and microbiome engineering. Interestingly, 8-hydroxymyristic acid is also observed in mammalian systems as a metabolic degradation product of 12-hydroxystearic acid via successive losses of two-carbon units[3], highlighting its cross-kingdom analytical relevance.
Figure 2: Biosynthetic logic linking the (R)-8-hydroxy intermediate to membrane targeting.
Experimental Workflow: Extraction and Derivatization
To accurately profile this lipid, the experimental design must prevent the thermal degradation of the hydroxyl group and ensure the complete release of the fatty acid from any amide or ester linkages.
Causality Behind Experimental Choices
Bligh-Dyer Extraction: We utilize a biphasic chloroform/methanol/water extraction because it effectively partitions amphipathic precursors and polar membrane lipids into the organic phase while precipitating proteins.
Acid Methanolysis: Base saponification often fails to cleave amide bonds (which are common in promysalin precursors). Acid methanolysis simultaneously hydrolyzes both ester and amide linkages while methylating the resulting free fatty acids in a single, high-yield step[4].
Silylation (BSTFA): Free hydroxyl groups cause severe hydrogen bonding with the stationary phase of GC columns, leading to peak tailing. Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group, drastically increasing volatility and thermal stability[4].
Step-by-Step Protocol
Cultivation & Harvest: Grow P. putida RW10S1 in minimal medium to late exponential phase. Harvest cells by centrifugation (4,000 × g, 15 min, 4°C).
Total Lipid Extraction: Resuspend the bacterial pellet in 1 mL of LC-MS grade water. Add 3.75 mL of a Chloroform:Methanol mixture (1:2 v/v) and vortex vigorously for 15 minutes. Add 1.25 mL of Chloroform and 1.25 mL of water to induce phase separation. Centrifuge at 2,000 × g for 10 minutes. Collect the lower organic layer and dry under a gentle stream of nitrogen.
FAME Generation: Reconstitute the dried lipids in 2 mL of 1 M HCl in methanol. Incubate in a sealed glass vial at 80°C for 3 hours[4]. Cool to room temperature, add 1 mL of water, and extract the Fatty Acid Methyl Esters (FAMEs) by adding 2 mL of hexane. Vortex and collect the upper hexane layer.
TMS Derivatization: Dry the hexane extract under nitrogen. Add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% TMCS, and 50 µL of anhydrous pyridine. Incubate at 90°C for 1 hour[4].
Reconstitution: Evaporate the derivatization reagents under nitrogen and reconstitute the TMS-FAMEs in 100 µL of hexane for GC-MS analysis.
Figure 1: Analytical workflow for extracting and identifying (R)-8-hydroxymyristic acid.
Gas Chromatography-Mass Spectrometry (GC-MS) operating in Electron Ionization (EI) mode is the gold standard for determining the positional isomerism of hydroxylated fatty acids.
When analyzing the TMS-FAME derivative of 8-hydroxymyristic acid (Molecular Weight = 330 Da), the EI energy (typically 70 eV) induces predictable alpha-cleavages adjacent to the carbon bearing the OTMS group (C8).
Cleavage between C7 and C8: Produces an ion containing the C8-OTMS group and the aliphatic tail (C8 to C14). The mass of this fragment is m/z 187 .
Cleavage between C8 and C9: Produces an ion containing the C8-OTMS group and the methyl ester end (C1 to C8). The mass of this fragment is m/z 245 .
The simultaneous presence of m/z 187 and m/z 245 with high relative abundance is the definitive, self-validating proof that the hydroxyl group is located precisely at the C8 position.
Quantitative Data Summary
Analyte Derivative
Molecular Weight (m/z)
Key Diagnostic Fragments (m/z)
Structural Significance
Methyl myristate (Reference)
242
74, 87
Base peak (McLafferty rearrangement)
8-OH myristic acid (FAME)
258
M-18 (240)
Loss of water from the free hydroxyl group
8-OH myristic acid (FAME-TMS)
330
245, 187, 73
Alpha-cleavage at C8; TMS cation
Stereochemical Elucidation: Confirming the (R)-Configuration
While GC-MS easily identifies the structural connectivity of 8-hydroxymyristic acid, it cannot resolve enantiomers. Historically, stereochemical assignment required laborious isolation, crystallization, and Mosher's ester derivatization followed by NMR[5].
To streamline this, modern workflows utilize Phenylglycine Methyl Ester (PGME) or Phenylalanine Methyl Ester (PAME) derivatization[5].
Chiral Derivatization Protocol
Hydrolysis: Instead of acid methanolysis, subject the lipid extract to mild base hydrolysis (0.5 M NaOH in MeOH/H2O) to release free 8-hydroxymyristic acid.
Coupling: React the crude free fatty acid extract with (S)-PGME or (S)-PAME in the presence of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt.
LC-MS Analysis: The reaction converts the (R) and (S) enantiomers of 8-hydroxymyristic acid into diastereomers.
Resolution: Analyze via reverse-phase LC-MS. The diastereomers exhibit distinct retention times (ΔtR > 1.0 min) without the need for expensive chiral columns[5]. By comparing the retention time to synthetic (R) and (S) standards, the natural bacterial pool can be definitively assigned as the (R)-enantiomer, confirming its role as the promysalin precursor[1].
References
Li, W., et al. "Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas." Chemistry & Biology 18(10):1320-30 (2011). 1
"Efficient Stereochemical Analysis of Hydroxy Fatty Acids Using PGME and PAME Derivatization." Analytical Chemistry (2025). 5
"Metabolic Engineering for Enhanced Medium Chain Omega Hydroxy Fatty Acid Production in Escherichia coli." Frontiers in Microbiology (2018). 4
"Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge." MDPI (2022). 3
Unveiling the Physicochemical and Metabolic Landscape of (R)-8-Hydroxy Tetradecanoic Acid
Executive Summary In the complex landscape of lipidomics and secondary metabolite biosynthesis, rare hydroxy fatty acids often serve as critical metabolic nodes. (R)-8-hydroxy tetradecanoic acid (also referred to as (R)-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the complex landscape of lipidomics and secondary metabolite biosynthesis, rare hydroxy fatty acids often serve as critical metabolic nodes. (R)-8-hydroxy tetradecanoic acid (also referred to as (R)-8-hydroxymyristic acid) is a prime example of such a molecule. Far from being a mere structural lipid, it acts as a dynamic intermediate in both mammalian lipid catabolism and microbial antibiotic biosynthesis.
For drug development professionals, understanding the physicochemical behavior and metabolic trajectory of this compound is essential. It emerges as a key degradation product of excipients used in nanoemulsions[1] and serves as the structural backbone of promysalin, a species-specific antibiotic[2]. This whitepaper provides an authoritative, self-validating guide to the properties, biological pathways, and analytical quantification of (R)-8-hydroxy tetradecanoic acid.
Physicochemical Profiling & Structural Dynamics
The placement of the hydroxyl group at the C8 position of the 14-carbon aliphatic chain fundamentally alters the molecule's amphipathic nature compared to terminal (ω) or alpha/beta (α/β) hydroxy fatty acids. The (R)-stereocenter dictates specific enzymatic recognition, which is critical for its incorporation into complex microbial lipopeptides.
Data synthesized from CAS Common Chemistry and PubChemLite structural annotations.
Biological Significance & Metabolic Pathways
Mammalian Metabolism: The Fate of Lipid Excipients
In pharmaceutical formulation, 12-hydroxystearic acid (12-HSA) is frequently utilized as a precursor for non-ionic surfactants (e.g., Macrogol 15 hydroxystearate) in lipid-based nanocarriers. When these nanoemulsions are administered in vivo, the lipid matrix undergoes peroxisomal beta-oxidation.
The catabolic trajectory involves the successive loss of two-carbon units from the carboxyl terminus. 12-HSA is first degraded to 10-hydroxypalmitic acid, which is subsequently oxidized to 8-hydroxymyristic acid , before further degradation to 6-hydroxylauric acid[1]. Tracking 8-hydroxytetradecanoic acid in adipose tissue serves as a reliable biomarker for the metabolic clearance of these nanocarriers.
Caption: Mammalian peroxisomal beta-oxidation pathway of 12-hydroxystearic acid.
Microbial Biosynthesis: The Promysalin Assembly Line
In microbial ecology, Pseudomonas putida utilizes (R)-8-hydroxytetradecanoic acid as a foundational building block for promysalin , an amphipathic antibiotic. Promysalin promotes surface colonization for P. putida while selectively inhibiting the succinate dehydrogenase of the opportunistic pathogen Pseudomonas aeruginosa[2].
During biosynthesis, (R)-8-hydroxymyristic acid is first esterified with proline. This intermediate is subsequently conjugated via an amide linkage to salicylic acid[2]. The specific (R)-configuration at the C8 hydroxyl group is critical for the spatial geometry required by the transferase enzymes (e.g., PpgL/PpgM) during this assembly.
Caption: Biosynthetic assembly of the antibiotic promysalin in Pseudomonas putida.
Analytical Methodologies & Experimental Protocols
To accurately quantify (R)-8-hydroxytetradecanoic acid from complex biological matrices (e.g., adipose tissue or bacterial culture broth), a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The following protocol is designed as a self-validating system, ensuring that every experimental choice is grounded in physicochemical causality.
Phase 1: Matrix Disruption and Liquid-Liquid Extraction (LLE)
Homogenization: Homogenize 50 mg of tissue or 1 mL of bacterial culture in 1 mL of ice-cold LC-MS grade water.
Causality: Cold temperatures arrest ongoing metabolic enzyme activity (e.g., beta-oxidation or esterification) that could artificially alter endogenous lipid levels post-harvest.
Solvent Partitioning: Add 3 mL of Chloroform:Methanol (2:1 v/v) spiked with 10 ng of an isotopically labeled internal standard (e.g., (R)-8-Hydroxy-tetradecanoic Acid-d11)[7].
Causality: Methanol disrupts hydrogen bonding in lipid-protein complexes, releasing bound fatty acids. Chloroform provides a non-polar sink for the amphipathic lipids. The deuterium-labeled internal standard perfectly mimics the target analyte's extraction efficiency, correcting for matrix effects.
Phase Separation: Vortex vigorously for 5 minutes, then centrifuge at 4,000 × g for 10 minutes at 4°C. Carefully recover the lower organic phase.
Causality: Centrifugation creates a sharp biphasic separation, isolating the upper aqueous phase (polar metabolites/proteins) from the lower chloroform phase containing the target hydroxy lipids.
Evaporation and Reconstitution: Evaporate the organic phase under a gentle stream of nitrogen gas and reconstitute the residue in 100 µL of Acetonitrile:Water (1:1 v/v).
Causality: Nitrogen prevents oxidative degradation of the lipid chain. Reconstituting in a solvent that matches the initial LC mobile phase prevents peak broadening and distortion upon injection.
Phase 2: LC-MS/MS Quantification
Chromatographic Separation: Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm particle size) maintained at 40°C. Elute using a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
Causality: The hydrophobic C18 stationary phase interacts strongly with the tetradecane backbone. The specific position of the hydroxyl group at C8 alters the molecule's dipole moment, allowing baseline chromatographic resolution from other positional isomers (such as 2-hydroxy or 3-hydroxy tetradecanoic acid).
Ionization: Utilize Electrospray Ionization in negative mode (ESI-).
Causality: The terminal carboxylic acid readily deprotonates in the presence of formate, forming a highly stable [M-H]⁻ precursor ion at m/z 243.2[4].
Detection (MRM): Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Causality: MRM provides self-validating specificity. By filtering for the precursor ion (m/z 243.2) in Q1 and fragmenting it via collision-induced dissociation in Q2, Q3 can monitor specific product ions indicative of cleavage adjacent to the C8 hydroxyl moiety, eliminating false positives from isobaric interferences.
Implications for Drug Development
The dual nature of (R)-8-hydroxytetradecanoic acid—as both a mammalian catabolite and a microbial anabolite—presents unique opportunities. For formulation scientists, monitoring its levels provides a direct readout of the in vivo degradation kinetics of 12-HSA-based nanoemulsions, ensuring that excipients do not accumulate to toxic levels in adipose tissue[1]. Conversely, for antimicrobial discovery, the enzymatic pathways utilizing this specific (R)-enantiomer to build promysalin offer novel targets for engineering narrow-spectrum antibiotics that can selectively eradicate Pseudomonas aeruginosa biofilms without disrupting the broader microbiome[2].
References
CAS Common Chemistry . 8-Hydroxytetradecanoic acid. American Chemical Society. Available at:[Link]
PubChemLite . 8-hydroxytetradecanoic acid (C14H28O3). Université du Luxembourg. Available at:[Link]
Klein M.E., et al. (2021) . Particle Engineering of Innovative Nanoemulsion Designs to Modify the Accumulation in Female Sex Organs by Particle Size and Surface Charge. PMC / National Institutes of Health. Available at:[Link]
Li W., et al. (2011) . Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas. ResearchGate. Available at:[Link]
Precursor molecules for (R)-8-hydroxymyristic acid synthesis
An In-depth Technical Guide to the Synthesis of (R)-8-hydroxymyristic Acid: Precursor Molecules and Strategic Pathways Introduction (R)-8-hydroxymyristic acid is a chiral hydroxy fatty acid characterized by a 14-carbon a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of (R)-8-hydroxymyristic Acid: Precursor Molecules and Strategic Pathways
Introduction
(R)-8-hydroxymyristic acid is a chiral hydroxy fatty acid characterized by a 14-carbon aliphatic chain with a hydroxyl group at the C-8 position and an (R) stereochemical configuration.[1] This molecule, while not as ubiquitous as other fatty acids, holds significant interest for researchers in medicinal chemistry and materials science. Its defined stereocenter and bifunctional nature—possessing both a hydroxyl and a carboxylic acid group—make it a valuable chiral building block for the synthesis of complex natural products, bioactive lipids, and specialty polymers.[2]
The primary challenge in synthesizing (R)-8-hydroxymyristic acid lies in the precise and efficient installation of the stereocenter at a specific position within a long, flexible alkyl chain. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of the principal synthetic strategies, focusing on the selection of precursor molecules that form the foundation of each approach. We will explore three dominant paradigms: Biocatalytic Synthesis, Chiral Pool Synthesis, and Asymmetric Chemical Synthesis, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols.
Part 1: Biocatalytic Synthesis: The Power of Enzymatic Precision
Biocatalysis offers an elegant and environmentally benign route to chiral hydroxy fatty acids, leveraging the inherent regio- and stereoselectivity of enzymes.[3] This approach often circumvents the need for complex protecting group strategies and hazardous reagents common in traditional organic synthesis. The core principle involves using either isolated enzymes or whole-cell systems to introduce a hydroxyl group onto a fatty acid backbone with high fidelity.
Core Directive: Harnessing Nature's Catalysts
The most relevant enzymes for this transformation are fatty acid hydratases (FAHs) and cytochrome P450 monooxygenases. FAHs catalyze the addition of water across a double bond in an unsaturated fatty acid, while P450 systems can directly hydroxylate a C-H bond. The choice of microorganism or enzyme is paramount as it dictates both the position (regio-) and the stereochemistry (stereo-) of the resulting hydroxyl group.
Precursor Molecules & Rationale
Unsaturated Fatty Acids (e.g., Myristoleic Acid): The most direct biocatalytic precursor to a hydroxylated C14 fatty acid is an unsaturated analogue like myristoleic acid (cis-9-tetradecenoic acid). An appropriate fatty acid hydratase can hydrate the C9-C10 double bond. While this would typically yield 9- or 10-hydroxy derivatives, the principle is central to enzymatic hydroxylation.[3] The search for novel hydratases with different regioselectivity is an active area of research.
Saturated Fatty Acids (Myristic Acid): Whole-cell biotransformation using specific strains of bacteria or yeast can directly hydroxylate myristic acid.[4][5][6] These microorganisms express hydroxylase enzymes (often P450s) that can activate a specific C-H bond. This method is highly desirable as it uses the most fundamental precursor.
Experimental Protocol: Whole-Cell Biotransformation of Myristic Acid
This protocol is a representative example of a whole-cell biotransformation process. The specific microorganism and conditions must be optimized based on the desired outcome.
Inoculum Preparation: Aseptically inoculate 50 mL of sterile growth medium (e.g., Luria-Bertani broth for bacteria or YPD for yeast) in a 250 mL flask with a single colony of the selected microorganism (e.g., a strain of Bacillus or Candida known for fatty acid hydroxylation). Incubate at 30°C with shaking at 200 rpm for 16-24 hours.
Production Culture: Transfer the inoculum culture to 1 L of production medium in a 2 L bioreactor. The production medium is typically a minimal medium containing a carbon source (e.g., glucose) and essential salts to promote enzyme expression.
Induction: When the culture reaches a mid-logarithmic growth phase (OD600 ≈ 0.6-0.8), induce the expression of hydroxylase enzymes if using a recombinant strain.
Substrate Feeding: Prepare a stock solution of myristic acid sodium salt. Add the substrate to the bioreactor to a final concentration of 1-5 g/L. Control the pH of the culture at a constant level (e.g., 7.0) using automated addition of acid/base, as the consumption of the fatty acid can alter pH.
Biotransformation: Continue the fermentation for 48-72 hours, monitoring the conversion of myristic acid and the formation of the hydroxy-derivative by GC-MS analysis of withdrawn samples.
Extraction: After the reaction, acidify the culture broth to pH 2.0 with HCl to protonate the fatty acids. Extract the entire broth three times with an equal volume of ethyl acetate.
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel chromatography to isolate (R)-8-hydroxymyristic acid.
Caption: Workflow for whole-cell biocatalytic synthesis.
Part 2: Chiral Pool Synthesis: Building from Nature's Scaffolds
Chiral pool synthesis is a robust strategy that leverages naturally occurring, enantiomerically pure compounds as starting materials.[7][8] The inherent chirality of the precursor is transferred through a sequence of chemical reactions to the final product, thus avoiding the need for an asymmetric step. The intellectual exercise lies in designing a synthetic route that efficiently transforms the starting scaffold into the target structure.
Core Directive: Retrosynthetic Logic
The key to a successful chiral pool synthesis is selecting a precursor that minimizes the number of synthetic steps and maximizes the retention of stereochemical integrity. For (R)-8-hydroxymyristic acid, ideal precursors are small molecules with an (R)-configured hydroxyl or a related functional group that can be elaborated into the final C14 structure.
Precursor Molecules & Rationale
(R)-Malic Acid: This C4 dicarboxylic acid is an inexpensive and readily available chiral building block.[9][10] Its (R)-hydroxyl group corresponds to the desired stereocenter. The synthetic challenge is to perform two distinct chain elongation steps from the two carboxyl groups.
(R)-(-)-3-Hydroxybutyrate: Another common chiral precursor produced by microbial fermentation.[11] The synthesis would involve converting the carboxyl group into the C1-C7 portion and the methyl group into the C9-C14 portion of the target molecule.
L-Glutamic Acid: This amino acid can be converted into a chiral lactone, which serves as a versatile intermediate for chain elongation. The stereocenter is preserved throughout the transformation.
Synthetic Strategy: From (R)-Malic Acid
The synthesis from (R)-malic acid involves a divergent approach where each end of the molecule is extended separately.
Step 1: Selective Protection & Reduction: The two carboxyl groups of malic acid are chemically distinct. One can be selectively esterified and the other reduced to a primary alcohol. The existing hydroxyl group is protected (e.g., as a benzyl ether).
Step 2: First Chain Elongation (C1-C7): The primary alcohol is converted to an iodide or tosylate, which is then used in a cuprate-mediated coupling with a C5 organometallic reagent to form the C1-C7 fragment. The ester is then hydrolyzed to the carboxylic acid.
Step 3: Second Chain Elongation (C9-C14): The protected hydroxyl group is deprotected and the resulting secondary alcohol is oxidized to a ketone. A Wittig reaction with a C6 phosphonium ylide, followed by hydrogenation, constructs the C9-C14 tail.
Step 4: Final Reduction & Deprotection: The ketone introduced in Step 3 is now stereoselectively reduced back to the (R)-alcohol (substrate control). Any remaining protecting groups are removed.
Visualization: Chiral Pool Synthetic Pathway
Caption: Synthetic pathway from a chiral pool precursor.
Part 3: Asymmetric Chemical Synthesis: Creating Chirality on Demand
Asymmetric synthesis creates the desired stereocenter from an achiral or racemic precursor using a chiral catalyst or auxiliary. This approach offers the greatest flexibility in designing synthetic routes and is often preferred for large-scale production due to its convergent nature.
The success of this strategy hinges on the selection of a powerful and reliable asymmetric transformation to install the C-8 hydroxyl group. Key methods include the asymmetric reduction of a ketone, the alkylation of an aldehyde, or the opening of a chiral epoxide.
Precursor Molecules & Rationale
8-Oxotetradecanoic Acid (or its ester): This is the most direct precursor for an asymmetric reduction strategy. The prochiral ketone at the C-8 position is reduced to the chiral secondary alcohol. This precursor can be synthesized from commercially available materials like suberic acid and heptanoyl chloride via Friedel-Crafts acylation followed by reduction.
Octanal and a C6 Alkyne: For an asymmetric addition approach, one could add a 6-carbon nucleophile (derived from 1-hexyne) to octanal in the presence of a chiral catalyst to form a chiral propargyl alcohol, which is then reduced and elaborated.
Monoprotected 1,8-Octanediol: This can be oxidized to the corresponding aldehyde. A subsequent asymmetric addition of a C6 Grignard or organolithium reagent, mediated by a chiral ligand, would generate the chiral center.[12]
Experimental Protocol: Asymmetric Reduction of Methyl 8-Oxotetradecanoate
This protocol utilizes a Corey-Bakshi-Shibata (CBS) reduction, a highly reliable method for generating chiral alcohols.
Catalyst Preparation: In a flame-dried, argon-purged flask, dissolve (R)-(+)-2-Methyl-CBS-oxazaborolidine (0.1 equivalents) in anhydrous tetrahydrofuran (THF).
Complex Formation: Cool the solution to -20°C and add borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 0.6 equivalents) dropwise. Stir for 15 minutes to allow for complex formation.
Substrate Addition: Add a solution of methyl 8-oxotetradecanoate (1.0 equivalent) in anhydrous THF dropwise to the catalyst solution, maintaining the temperature at -20°C.
Reduction: Add additional BH3·SMe2 (0.6 equivalents) dropwise over 30 minutes. Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20°C until gas evolution ceases.
Workup & Purification: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting methyl (R)-8-hydroxymyristate by flash chromatography.
Hydrolysis: Hydrolyze the methyl ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final product.
Data Presentation: Comparison of Asymmetric Methods
Caption: Asymmetric synthesis via catalyst-controlled reduction.
Conclusion and Strategic Outlook
The synthesis of (R)-8-hydroxymyristic acid can be approached through several distinct and powerful strategies, each with its own set of advantages defined by the choice of precursor molecule.
Biocatalysis represents the pinnacle of green chemistry, offering potentially the highest selectivity from the simplest precursors like myristic acid itself. Its primary limitation is the availability of enzymes with the desired regio- and stereospecificity.
Chiral Pool Synthesis provides a reliable and predictable path by starting with a molecule where the stereochemistry is already set. This method is excellent for lab-scale synthesis but can be limited by the number of steps and the cost of the initial chiral material.
Asymmetric Chemical Synthesis offers the most flexibility and is often the most scalable approach. The development of robust catalytic systems like the CBS reduction allows for the creation of the chiral center with high efficiency and enantiopurity from simple, achiral starting materials.
The optimal choice of precursor and synthetic route depends on the specific goals of the researcher. For sustainable production and high stereopurity, biocatalysis is the ultimate goal. For rapid, lab-scale access to material, a well-designed chiral pool approach may be fastest. For large-scale, flexible, and efficient production, asymmetric catalysis currently represents the most versatile and powerful tool in the synthetic chemist's arsenal.
References
Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. National Center for Biotechnology Information. [Link]
Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity. MDPI. [Link]
Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars. ResearchGate. [Link]
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. National Center for Biotechnology Information. [Link]
Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. PubMed. [Link]
Construction of a Library of Fatty Acid Esters of Hydroxy Fatty Acids. MDPI. [Link]
Expanding the biosynthesis spectrum of hydroxy fatty acids: unleashing the potential of novel bacterial fatty acid hydratases. National Center for Biotechnology Information. [Link]
Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. ResearchGate. [Link]
Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid. Semantic Scholar. [Link]
Topic: Enantioselective Total Synthesis of (R)-8-Hydroxymyristic Acid
An Application Note and Protocol for Researchers Abstract: (R)-8-hydroxymyristic acid is a chiral hydroxy fatty acid (HFA) with significant potential as a bioactive molecule and a versatile building block in organic synt...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for Researchers
Abstract: (R)-8-hydroxymyristic acid is a chiral hydroxy fatty acid (HFA) with significant potential as a bioactive molecule and a versatile building block in organic synthesis. Its structure, featuring a hydroxyl group on a fourteen-carbon aliphatic chain, presents a stereochemical challenge that necessitates a precise and efficient synthetic approach.[1][2] This document provides a detailed protocol for the enantioselective total synthesis of (R)-8-hydroxymyristic acid, designed for researchers in synthetic chemistry and drug development. The strategy hinges on the highly selective asymmetric reduction of a key 8-ketoester intermediate, employing a well-established organocatalytic system. This guide offers step-by-step experimental procedures, mechanistic insights, characterization data, and a discussion of the critical parameters that ensure high yield and excellent enantiopurity.
Introduction and Strategic Overview
Hydroxy fatty acids (HFAs) are a unique class of lipids that play diverse roles in biological systems and serve as valuable precursors in the chemical industry.[1] (R)-8-hydroxymyristic acid, a C14 saturated HFA, is of particular interest due to its chirality, which is crucial for specific biological interactions. Applications for such molecules range from components in cosmetics and personal care products to precursors for more complex pharmaceuticals.[3][4][5]
The primary challenge in the synthesis of (R)-8-hydroxymyristic acid is the precise installation of the hydroxyl group with the correct (R) stereochemistry at the C8 position. Several asymmetric strategies can be envisioned to achieve this:
Chiral Pool Synthesis: Utilizing a readily available, inexpensive chiral starting material, such as L-malic acid or a specific sugar, from which the target stereocenter is derived.[6][7][8]
Enzymatic Resolution: Synthesizing a racemic mixture of 8-hydroxymyristic acid and then using a lipase to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the (R) and (S) forms.[9][10][11]
Catalytic Asymmetric Synthesis: Introducing the chiral center through a catalytic reaction, such as the asymmetric reduction of a prochiral ketone.[12][13]
This guide details a robust and reliable strategy based on the catalytic asymmetric reduction of a prochiral ketoester. This approach is highly efficient, scalable, and provides excellent control over the stereochemical outcome.
Retrosynthetic Analysis
Our forward synthesis is guided by the following retrosynthetic plan. The target molecule, (R)-8-hydroxymyristic acid, can be obtained via saponification of its corresponding methyl ester. The crucial C8 stereocenter of this ester is installed via the enantioselective reduction of a prochiral ketone, methyl 8-oxomyristate. This key intermediate can be assembled from two simpler fragments: a C8 unit derived from suberic acid and a C6 unit from a hexyl-based organometallic reagent.
Caption: Retrosynthetic pathway for (R)-8-hydroxymyristic acid.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. All reagents were sourced from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents and inert atmosphere conditions (Nitrogen or Argon) are required for specific steps as indicated.
Protocol 1: Synthesis of Methyl 8-Oxomyristate (3)
This protocol describes the synthesis of the key ketoester intermediate via the coupling of an acid chloride with an organocadmium reagent, which is known to be highly selective for this transformation while minimizing side reactions with the ester moiety.
Step-by-Step Methodology:
Preparation of Hexylmagnesium Bromide:
To a flame-dried 250 mL three-neck flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel under a nitrogen atmosphere, add magnesium turnings (2.67 g, 110 mmol).
Add 50 mL of anhydrous diethyl ether.
In the addition funnel, place a solution of 1-bromohexane (16.5 g, 100 mmol) in 50 mL of anhydrous diethyl ether.
Add a small portion of the 1-bromohexane solution to the magnesium turnings. If the reaction does not initiate (indicated by cloudiness and gentle reflux), gently warm the flask or add a small crystal of iodine.
Once initiated, add the remaining 1-bromohexane solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
Preparation of Dihexylcadmium:
In a separate flame-dried 500 mL flask under nitrogen, add anhydrous cadmium chloride (CdCl₂) (10.1 g, 55 mmol).
Cool the flask to 0 °C in an ice bath.
Slowly add the prepared hexylmagnesium bromide solution via cannula to the stirred suspension of CdCl₂.
Rationale: The transmetalation from magnesium to cadmium is exothermic. Slow addition at 0 °C is crucial for controlling the reaction.
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the organocadmium reagent is indicated by a clear solution (or fine precipitate).
Acylation to Form Ketoester (3):
Prepare a solution of monomethyl suberoyl chloride (4) (20.6 g, 100 mmol) in 100 mL of anhydrous benzene.
Cool the dihexylcadmium solution to 0 °C.
Add the acid chloride solution dropwise to the organocadmium reagent.
After addition, allow the reaction to warm to room temperature and stir for 4 hours.
Reaction Monitoring: Progress can be monitored by thin-layer chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The product should have a higher Rf value than the starting acid chloride.
Work-up and Purification:
Cool the reaction mixture to 0 °C and cautiously quench by slowly adding 100 mL of ice-cold 1 M HCl.
Transfer the mixture to a separatory funnel. Separate the organic layer.
Extract the aqueous layer twice with 50 mL portions of diethyl ether.
Combine the organic layers, wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to yield methyl 8-oxomyristate (3) as a colorless oil.
Protocol 2: Asymmetric Reduction to Methyl (R)-8-Hydroxymyristate (2)
This is the cornerstone of the synthesis, employing the Corey-Bakshi-Shibata (CBS) reduction. The (R)-Me-CBS catalyst creates a chiral environment that directs the borane reagent to one face of the prochiral ketone, resulting in the desired (R)-alcohol with high enantioselectivity.[13]
Caption: Experimental workflow for the CBS asymmetric reduction.
Step-by-Step Methodology:
Reaction Setup:
To a flame-dried 500 mL flask under a nitrogen atmosphere, add a solution of (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 5.0 mL, 5.0 mmol, 0.1 eq).
Add 100 mL of anhydrous tetrahydrofuran (THF).
Cool the solution to -40 °C using an acetonitrile/dry ice bath.
Critical: Maintaining a low temperature is essential for achieving high enantioselectivity.
Borane Addition:
Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 10.0 M, 6.0 mL, 60 mmol) dropwise to the catalyst solution over 15 minutes, ensuring the internal temperature does not rise above -35 °C.
Stir the mixture for an additional 15 minutes at -40 °C.
Rationale: This step pre-forms the active chiral Lewis-acidic catalyst-borane complex which is the reducing agent.
Substrate Addition:
Dissolve methyl 8-oxomyristate (3) (12.9 g, 50 mmol) in 50 mL of anhydrous THF.
Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -40 °C.
Reaction and Quenching:
Stir the reaction mixture at -40 °C for 2 hours.
Reaction Monitoring: Monitor the disappearance of the starting ketone by TLC (4:1 Hexanes:Ethyl Acetate).
Once the reaction is complete, quench by slowly adding 20 mL of methanol dropwise at -40 °C.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Work-up and Purification:
Remove the solvent under reduced pressure.
Add 100 mL of diethyl ether and 100 mL of 1 M HCl.
Separate the layers and extract the aqueous phase with diethyl ether (2 x 50 mL).
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous Na₂SO₄.
Filter and concentrate to give the crude product.
Purify by flash column chromatography (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to yield methyl (R)-8-hydroxymyristate (2) as a clear, viscous oil.
Protocol 3: Saponification to (R)-8-Hydroxymyristic Acid (1)
The final step is a standard ester hydrolysis to yield the target carboxylic acid.
Step-by-Step Methodology:
Hydrolysis:
Dissolve methyl (R)-8-hydroxymyristate (2) (10.4 g, 40 mmol) in 100 mL of methanol in a 250 mL round-bottom flask.
Add a solution of sodium hydroxide (2.4 g, 60 mmol) in 25 mL of water.
Heat the mixture to reflux and stir for 2 hours.
Reaction Monitoring: The reaction can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a new, more polar spot for the carboxylate at the baseline.
Work-up and Purification:
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
Add 100 mL of water and wash with 50 mL of diethyl ether to remove any non-polar impurities.
Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 6 M HCl. A white precipitate should form.
Extract the product with ethyl acetate (3 x 75 mL).
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.
Filter and concentrate the solvent under reduced pressure to yield (R)-8-hydroxymyristic acid (1) as a white solid.
The product can be further purified by recrystallization from a hexane/ethyl acetate mixture if necessary.
Characterization and Quality Control
To confirm the successful synthesis and purity of the final product, a comprehensive analytical assessment is required.
Structural Verification:
¹H and ¹³C NMR: To confirm the carbon skeleton and the presence of hydroxyl and carboxylic acid functional groups. Expected ¹H NMR signals include a multiplet around 3.6 ppm for the CH-OH proton.
FT-IR Spectroscopy: To identify characteristic vibrational frequencies, including a broad O-H stretch (~3300-2500 cm⁻¹) for the carboxylic acid, a C=O stretch (~1710 cm⁻¹), and a C-O stretch (~1100 cm⁻¹).
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and molecular formula (C₁₄H₂₈O₃).[2]
Enantiomeric Purity Analysis:
The enantiomeric excess (ee%) of the final product is the most critical measure of success for this synthesis.
Chiral HPLC: The most direct method involves using a chiral stationary phase column (e.g., Chiralcel OD-H or similar) with a suitable mobile phase (typically hexane/isopropanol mixtures) to separate the (R) and (S) enantiomers.
Mosher's Ester Analysis (NMR Method): An alternative is to derivatize a small sample of the alcohol intermediate (2) with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride). The resulting diastereomeric esters will show distinct, well-resolved signals in the ¹H or ¹⁹F NMR spectrum, allowing for the integration and calculation of the diastereomeric ratio, which corresponds to the enantiomeric excess.
Data Summary
The following table summarizes the expected outcomes for the described synthesis. Yields and ee% are representative and may vary based on experimental execution.
Step
Product Name
Starting Material
Typical Yield
Enantiomeric Excess (ee%)
Physical State
1
Methyl 8-Oxomyristate (3)
Monomethyl Suberoyl Chloride
75-85%
N/A (Prochiral)
Colorless Oil
2
Methyl (R)-8-Hydroxymyristate (2)
Methyl 8-Oxomyristate (3)
88-95%
>98%
Viscous Oil
3
(R)-8-Hydroxymyristic Acid (1)
Methyl (R)-8-Hydroxymyristate (2)
90-97%
>98%
White Solid
Conclusion
This application note provides a comprehensive and reliable protocol for the enantioselective total synthesis of (R)-8-hydroxymyristic acid. The strategy, centered around a highly selective CBS-catalyzed reduction, delivers the target compound in high overall yield and with excellent enantiopurity. The detailed step-by-step procedures and analytical guidelines are intended to enable researchers to successfully replicate this synthesis and utilize the product as a valuable chiral building block for further research and development in the fields of medicinal chemistry and material science.
References
M. Z. C. Hatziantoniou, A. S. Dimas, C. Demetzos, "Asymmetric Synthesis of Saturated and Unsaturated Hydroxy Fatty Acids (HFAs) and Study of Their Antiproliferative Activity," Molecules, 2020. Available: [Link]
A. Denizet et al., "Chiral Pool Synthesis: Starting From Amino-Acids, Hydroxy-Acids, and Sugars," ResearchGate, 2023. Available: [Link]
S. N. Kornmehl, S. R. Pinnell, "Applications of hydroxy acids: classification, mechanisms, and photoactivity," Clinical, Cosmetic and Investigational Dermatology, 2012. Available: [Link]
C. H. A. Lee, J. S. Lee, "Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis," Molecules, 2016. Available: [Link]
S. G. O'Brien, W. J. Morris, "Lipase-catalyzed kinetic resolution on solid-phase via a 'capture and release' strategy," Tetrahedron Letters, 2003. Available: [Link]
A. A. El-Gendy, M. E. El-Khouly, "Recent advances in catalytic asymmetric synthesis," RSC Advances, 2024. Available: [Link]
T. Magauer, "Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid," ResearchGate, 2012. Available: [Link]
T. Magauer, "Chiral Pool Synthesis from Hydroxy Acids: Lactic Acid, Tartaric Acid, Malic Acid, and 2-Methyl-3-hydroxypropionic Acid," Semantic Scholar, 2012. Available: [Link]
C. H. A. Lee, J. S. Lee, "Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis," MDPI, 2016. Available: [Link]
W. S. Qayed et al., "Lipases-catalyzed enantioselective kinetic resolution of chiral alcohols," Journal of Chemical and Pharmaceutical Research, 2015. Available: [Link]
S. G. O'Brien et al., "Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids," Almac, 2011. Available: [Link]
V. Gotor-Fernández, E. Busto, V. Gotor, "Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones," Accounts of Chemical Research, 2010. Available: [Link]
R. Sharma, Y. Chisti, U. C. Banerjee, "Lipase Catalyzed Ester Synthesis for Food Processing Industries," Semantic Scholar, 2007. Available: [Link]
A. R. O. Rodrigues, L. P. C. Lopes, "Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates," Molecules, 2016. Available: [Link]
Alpha Chemical Co., "Myristic Acid: Applications of a Versatile Fatty Acid," Alpha Chemical Co., 2023. Available: [Link]
H. M. Lovick, M. L. Waters, "Asymmetric Synthesis of Hydroxy Esters with Multiple Stereocenters via a Chiral Phosphoric Acid Catalyzed Kinetic Resolution," The Journal of Organic Chemistry, 2015. Available: [Link]
Derivatization techniques for 8-hydroxymyristic acid mass spectrometry
Application Note: Structural Elucidation and Quantification of 8-Hydroxymyristic Acid via Advanced Mass Spectrometry Derivatization Executive Summary This application note provides a comprehensive, field-proven guide for...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Structural Elucidation and Quantification of 8-Hydroxymyristic Acid via Advanced Mass Spectrometry Derivatization
Executive Summary
This application note provides a comprehensive, field-proven guide for the mass spectrometric analysis of 8-hydroxymyristic acid. By detailing the mechanistic causality behind both GC-MS and LC-MS derivatization strategies, this document empowers analytical scientists to overcome inherent ionization and volatility challenges, ensuring highly sensitive and structurally definitive quantification.
Biological and Analytical Context
8-Hydroxymyristic acid (8-OH MA) is a 14-carbon hydroxylated fatty acid with significant biological relevance. It is a primary terminal metabolite in the beta-oxidation pathway of 12-hydroxystearic acid[1][2], and serves as a critical structural moiety in bacterial secondary metabolites, such as the Pseudomonas putida antibiotic promysalin[3].
Analyzing 8-OH MA presents two distinct chemical challenges:
Chromatographic Degradation: The aliphatic chain and free carboxyl group (-COOH) cause poor volatility, severe peak tailing, and thermal instability in Gas Chromatography (GC).
Ion Suppression: The lack of easily ionizable functional groups leads to severe ion suppression and low sensitivity in Liquid Chromatography-Mass Spectrometry (LC-MS)[4].
To overcome these barriers, chemical derivatization is a mandatory step. It modifies the -COOH and C8-hydroxyl (-OH) groups, enabling charge reversal for LC-MS[5][6] or enhancing volatility and structural fragmentation for GC-MS.
Mechanistic Causality of Derivatization Strategies
GC-MS: The Necessity of Dual Derivatization
For GC-MS, derivatizing only the carboxyl group (e.g., to a methyl ester) is insufficient. The free C8-hydroxyl group will continue to participate in hydrogen bonding, causing chromatographic smearing. Furthermore, under Electron Ionization (EI), an underivatized hydroxyl group undergoes unpredictable thermal dehydration (loss of H₂O, -18 Da), obscuring the molecular ion.
By reacting the -OH group with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), we form a trimethylsilyl (TMS) ether. This sterically bulky group prevents hydrogen bonding and directs EI fragmentation via predictable
α
-cleavage adjacent to the C8 position, yielding highly specific diagnostic ions that unambiguously locate the hydroxyl group on the carbon chain.
LC-MS: Overcoming Ion Suppression via Charge-Reversal
Fatty acids are traditionally analyzed in negative electrospray ionization (ESI-), which suffers from inherently low ionization efficiency[6]. By reacting the -COOH group with a reagent containing a permanent positive charge—such as Girard's Reagent T (GT) or Cholamine—via a coupling agent like 2-chloro-1-methylpyridinium iodide (CMPI), the molecule is forced into ESI+ mode. This "charge-reversal" strategy dramatically improves the signal-to-noise ratio, yielding a 1000- to 2000-fold increase in sensitivity[5][7].
Quantitative Performance of Derivatization Reagents
Derivatization Strategy
Target Functional Group
Analytical Platform
Reagents Used
Mechanistic Benefit / Sensitivity Gain
Typical LOQ
Dual Derivatization
-COOH and -OH
GC-EI-MS
BF3/Methanol, BSTFA + 1% TMCS
Enhances volatility; generates diagnostic
α
-cleavage ions for structural elucidation.
~1-5 µM
Charge-Reversal Amidation
-COOH
LC-ESI-MS/MS (Positive)
Girard's Reagent T (GT), CMPI, TEA
~1000-fold sensitivity increase via permanent positive charge[7].
~2000-fold sensitivity increase compared to underivatized methods[5].
<100 nM
ADMI Isotope Labeling
-COOH
LC-MS/MS
ADMI
High sensitivity; diagnostic ions distinguish positional isomers[8].
Sub-nM
Self-Validating Experimental Protocols
Protocol A: Dual Derivatization for GC-MS (Methylation + Silylation)
Causality & Validation: This protocol utilizes a stable-isotope labeled internal standard (IS) to correct for derivatization efficiency. A reagent blank must be run in parallel to monitor siloxane background from BSTFA.
Sample Aliquoting & IS Addition: Transfer 50 µL of the biological lipid extract into a glass reaction vial. Spike with 10 µL of 10-hydroxydecanoic acid-d19 (Internal Standard, 10 µg/mL). Evaporate to complete dryness under a gentle stream of nitrogen.
Carboxyl Methylation: Add 200 µL of 14% Boron Trifluoride (BF3) in methanol. Seal the vial tightly and incubate at 60°C for 30 minutes. (Mechanism: BF3 acts as a Lewis acid catalyst to esterify the -COOH group into a FAME).
Extraction of FAMEs: Cool to room temperature. Add 500 µL of hexane and 200 µL of LC-MS grade water. Vortex vigorously for 1 minute. Centrifuge at 3000 x g for 5 minutes. Transfer the upper organic (hexane) layer to a new dry vial and evaporate under nitrogen.
Hydroxyl Silylation: Add 50 µL of BSTFA containing 1% TMCS and 50 µL of anhydrous pyridine. Incubate at 60°C for 30 minutes. (Mechanism: TMCS acts as a catalyst to drive the silylation of the sterically hindered secondary hydroxyl group at C8).
Analysis: Inject 1 µL into the GC-MS. Monitor the m/z 73 ion (characteristic of TMS) and the specific
α
-cleavage fragments generated around the C8 position.
Protocol B: Charge-Reversal Derivatization for LC-MS/MS (GT/CMPI Method)
Causality & Validation: CMPI is highly moisture-sensitive; anhydrous conditions are strictly required for the initial activation step. The protocol includes a matrix-matched calibration curve to validate the 1000-fold sensitivity gain[7].
Reagent Preparation: Prepare fresh solutions of Girard's Reagent T (GT, 50 mM), CMPI (50 mM), and Triethylamine (TEA, 50 mM) in anhydrous methanol[7].
Activation & Coupling: To 10 µL of the dried lipid extract, add 5 µL of CMPI, 5 µL of TEA, and 5 µL of GT solution. (Mechanism: TEA provides the basic environment needed for CMPI to activate the -COOH group, forming an intermediate that rapidly reacts with the primary amine of GT).
Incubation: Vortex the mixture and incubate for 10 minutes at room temperature[7].
Quenching & Dilution: Quench the reaction by adding 980 µL of 50% Acetonitrile containing 0.1% Formic Acid.
Analysis: Analyze via LC-MS/MS in Positive Ion Mode (ESI+). Monitor the mass shift (+114 Da corresponding to the GT tag) and the specific MRM transitions of the permanently charged cation.
Workflows and Mechanistic Pathways
Analytical workflow for 8-hydroxymyristic acid mass spectrometry.
Functional group targeting and derivatization chemistry for 8-hydroxymyristic acid.
Application Note: NMR Spectroscopy Data and Assignments for (R)-8-Hydroxymyristic Acid
Executive Summary & Scientific Significance (R)-8-hydroxymyristic acid (also known as (R)-8-hydroxytetradecanoic acid) is a specialized mid-chain hydroxy fatty acid. It is a critical biosynthetic intermediate in the prod...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Scientific Significance
(R)-8-hydroxymyristic acid (also known as (R)-8-hydroxytetradecanoic acid) is a specialized mid-chain hydroxy fatty acid. It is a critical biosynthetic intermediate in the production of bacterial lipopeptides and antibiotics, most notably promysalin—a surface colonization factor produced by Pseudomonas putida1. Accurate structural and stereochemical elucidation of this lipid is paramount for lipidomics, biomarker discovery, and the quality control of synthetic drug analogs.
While mass spectrometry (LC-MS/MS) is highly sensitive for general hydroxy fatty acid profiling 2, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unambiguous regiochemical (position of the -OH group) and stereochemical (absolute configuration) assignment. This application note details a self-validating NMR workflow, explaining the causality behind each experimental parameter to ensure rigorous structural elucidation.
Experimental Protocols & Causality
Sample Preparation Workflow
Do not underestimate sample preparation; the quality of the NMR spectrum is strictly dictated by sample purity and solvent environment.
Extraction & Purification: Isolate the lipid fraction using a modified Folch extraction (Chloroform:Methanol 2:1 v/v) and purify via preparative HPLC to >95% purity.
Causality: Impurities, especially other fatty acids, will severely convolute the aliphatic methylene envelope (1.25–1.45 ppm), making integration and 2D assignments impossible.
Lyophilization: Dry the purified sample under a gentle stream of nitrogen, followed by overnight lyophilization.
Causality: Residual water (
H2O
) exchanges with the hydroxyl proton, obscuring the -OH signal and causing chemical shift drift due to unpredictable hydrogen bonding networks.
Solubilization: Dissolve 5–10 mg of the dried lipid in 600 µL of deuterated chloroform (
CDCl3
) containing 0.03% v/v TMS (tetramethylsilane).
Causality: Why
CDCl3
instead of polar solvents like Methanol-
d4
? Mid-chain fatty acids can form transient micellar structures in polar solvents, leading to severe line broadening.
CDCl3
ensures the lipid remains in a monomeric state, yielding sharp, well-resolved multiplets necessary for accurate
J
-coupling analysis.
NMR Acquisition Parameters
Hardware Setup: A 600 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
Causality: High field strength is mandatory to maximize signal dispersion within the heavily overlapping methylene envelope (C4-C6, C10-C12).
1D NMR (
1H
and
13C
):
1H
: 64 scans, relaxation delay (D1) of 2.0 s.
13C
: 1024 scans, D1 of 2.0 s, with WALTZ-16 proton decoupling.
2D NMR (COSY, HSQC, HMBC):
Causality: 1D NMR alone cannot definitively place the hydroxyl group at C-8. COSY establishes adjacent proton-proton spin systems (e.g., C7 to C8 to C9). HSQC correlates protons to their directly attached carbons, distinguishing the C8 methine from the methylene bulk. HMBC provides long-range (2-3 bond) connectivity, anchoring the hydroxyl position relative to the terminal methyl and carboxylic acid.
Standard NMR is blind to absolute stereochemistry because enantiomers are indistinguishable in an achiral environment.
Protocol: React an aliquot of the sample with (R)- and (S)-
α
-methoxy-
α
-trifluoromethylphenylacetyl chloride (MTPA-Cl) in pyridine to form the corresponding (S)- and (R)-MTPA esters.
Causality & Logic: Derivatization converts the enantiomers into diastereomers. The MTPA phenyl ring exerts an anisotropic shielding effect on the molecule. By calculating the
Δδ
(
δS−δR
) values of the adjacent protons (C7 and C9), we can deduce the stereocenter. A positive
Δδ
for C9 and a negative
Δδ
for C7 definitively validates the (R)-absolute configuration at C-8.
Quantitative Data: NMR Assignments
The following table summarizes the self-validating data matrix for (R)-8-hydroxymyristic acid. The chemical shifts are referenced to TMS (
δ
0.00 ppm).
Note: The diagnostic signals for the C-8 position are the
13C
resonance at 71.9 ppm and the
1H
multiplet at 3.58 ppm. The symmetry of the adjacent C-7 and C-9 methylenes (both at 37.5 ppm / 1.45 ppm) is a hallmark of mid-chain hydroxylation.
Workflow Visualization
The logical progression of the structural elucidation is mapped below. Every step is dependent on the success of the preceding phase, creating a closed-loop validation system.
Workflow for NMR structural and stereochemical elucidation of (R)-8-hydroxymyristic acid.
Technical Support Center: Chemical Synthesis of (R)-8-Hydroxymyristic Acid
Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of (R)-8-hydroxymyristic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the synthesis of (R)-8-hydroxymyristic acid (also known as (R)-8-hydroxytetradecanoic acid).
This compound is a highly valuable chiral building block, most notably identified as a critical biosynthetic intermediate of the antibiotic promysalin, which is produced by Pseudomonas putida[1]. Because the hydroxyl group is located mid-chain, achieving high yield and enantiomeric excess (ee) requires precise control over the catalytic reduction of its precursor, 8-oxotetradecanoic acid[2].
Below, you will find validated protocols, quantitative optimization data, and a deep-dive troubleshooting Q&A to ensure your synthetic workflows are robust and reproducible.
I. Experimental Workflow & Methodology
The most reliable chemical synthesis route for (R)-8-hydroxymyristic acid avoids complex chiral pool manipulations by utilizing a highly efficient Noyori Asymmetric Hydrogenation of methyl 8-oxotetradecanoate, followed by a controlled saponification.
Chemical synthesis workflow for (R)-8-hydroxymyristic acid via asymmetric hydrogenation.
Standard Operating Procedure (SOP)
Step 1: Asymmetric Hydrogenation
In an argon-filled glovebox, charge a stainless-steel autoclave with methyl 8-oxotetradecanoate (10.0 mmol), the pre-formed catalyst
RuCl2[(R)-TolBINAP][(R,R)-DPEN]
(0.01 mmol, Substrate/Catalyst ratio = 1000), and anhydrous, rigorously degassed 2-propanol (20 mL).
Add a catalytic amount of potassium tert-butoxide (0.1 mmol) to generate the active ruthenium hydride species.
Seal the autoclave, purge the headspace with
H2
gas three times, and pressurize to 15 atm.
Stir vigorously (≥1000 rpm) at 25°C for 24 hours.
Vent the
H2
gas slowly. Concentrate the mixture under reduced pressure and pass it through a short silica pad (Hexanes/EtOAc 4:1) to isolate methyl (R)-8-hydroxytetradecanoate.
Step 2: Saponification & Isolation
Dissolve the intermediate (9.5 mmol) in a 1:1 mixture of THF and
H2O
(40 mL).
Add LiOH monohydrate (28.5 mmol, 3.0 equiv) and stir at room temperature for 12 hours.
Remove the THF under reduced pressure.
Cool the remaining aqueous solution to 0°C and acidify dropwise with 1M HCl to pH 2.
Extract the resulting suspension with Ethyl Acetate (3 x 30 mL). Wash with brine, dry over anhydrous
Na2SO4
, and concentrate to yield pure (R)-8-hydroxymyristic acid.
II. Quantitative Catalyst Optimization
Selecting the correct ligand system is the difference between a racemic mixture and a stereopure product. The data below summarizes the causality of ligand choice on reaction metrics.
Catalyst System
Temp (°C)
H2
Pressure (atm)
Conversion (%)
Enantiomeric Excess (% ee)
RuCl2[(R)-BINAP]
50
10
99%
45%
RuCl2[(R)-BINAP]
25
10
60%
62%
RuCl2[(R)-TolBINAP][(R,R)-DPEN]
25
15
>99%
>98%
III. Troubleshooting Guides & FAQs
Q1: My asymmetric hydrogenation of methyl 8-oxotetradecanoate is stalling at ~60% conversion. How do I drive it to completion?Root Cause: Stalled Ru-catalyzed hydrogenations of aliphatic keto esters[3] are almost always caused by either catalyst poisoning or gas-liquid mass transfer limitations. Aliphatic substrates often contain trace peroxides or sulfur impurities from upstream synthesis.
Corrective Action:
Substrate Purification: Pass the starting material through a short plug of basic alumina immediately prior to the reaction to strip trace peroxides.
Mass Transfer: Hydrogenation in pressurized autoclaves is diffusion-limited. Ensure your stirring speed is strictly >1000 rpm. If using a magnetic stir bar, upgrade to a mechanical impeller to ensure the
H2
gas properly dissolves into the solvent phase.
Q2: The conversion is high (>95%), but the enantiomeric excess (ee) of methyl (R)-8-hydroxytetradecanoate is poor. Why is standard BINAP failing, and how do I fix it?Root Cause: Standard BINAP works exceptionally well for
β
-keto esters because the ester carbonyl coordinates to the Ruthenium, forming a rigid chelate that allows for dynamic kinetic resolution[4]. However, 8-oxotetradecanoic acid is a mid-chain ketone; the ester group at C1 is too far away to coordinate. It acts as an unfunctionalized dialkyl ketone.
Corrective Action: You must switch to Noyori’s bifunctional catalyst system:
RuCl2[(R)-TolBINAP][(R,R)-DPEN]
[5]. This system operates via a non-classical metal-ligand bifunctional mechanism. The NH proton of the DPEN diamine and the Ru-hydride form a rigid, six-membered pericyclic transition state directly with the ketone carbonyl. This provides excellent enantioface discrimination without requiring a secondary coordinating group on the substrate.
Q3: I am losing yield during the final saponification step. The product forms an intractable, soapy emulsion during extraction. How do I isolate the free acid cleanly?Root Cause: (R)-8-hydroxymyristic acid is a highly amphiphilic molecule. It possesses a long hydrophobic tail (14 carbons) and a hydrophilic mid-chain hydroxyl group, giving it potent bio-surfactant properties[6]. When neutralizing the basic saponification reaction, passing through the pKa of the carboxylic acid generates a severe emulsion.
Corrective Action:
Do not use highly non-polar solvents (like hexanes) or highly volatile ethers (like diethyl ether) for the extraction, as they exacerbate emulsion stability.
Instead, chill the aqueous layer to 0°C before acidification. The low temperature decreases the solubility of the free acid.
Acidify slowly to pH 2. The free acid will often precipitate as a white solid, which can be directly filtered. If extraction is necessary, use cold Ethyl Acetate and gently invert the separatory funnel rather than shaking vigorously.
Troubleshooting decision tree for the asymmetric hydrogenation step.
IV. References
Title: Promysalin, a Salicylate-Containing Pseudomonas putida Antibiotic, Promotes Surface Colonization and Selectively Targets Other Pseudomonas
Source: researchgate.net
URL:
Title: Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development
Source: mdpi.com
URL:
Title: 39747-88-1 CAS Manufactory - ChemicalBook
Source: chemicalbook.com
URL:
Title: Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution
Source: acs.org
URL:
Title: Enantioselective Hydrogenation of β-Keto Esters Using Chiral Diphosphine-Ruthenium Complexes: Optimization for Academic and Industrial Purposes and Synthetic Applications
Source: researchgate.net
URL:
Title: Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope
Source: nih.gov
URL:
Technical Support Center: Resolving Co-Elution of 8-Hydroxymyristic Acid Enantiomers
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals struggling with t...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers, analytical chemists, and drug development professionals struggling with the chiral resolution of mid-chain hydroxy fatty acids.
The Mechanistic Challenge of 8-HMA
8-Hydroxymyristic acid (8-HMA, CAS 27740-65-4) represents a "worst-case scenario" in chiral chromatography. Unlike 2-hydroxy or 3-hydroxy fatty acids, where the proximity of the hydroxyl and carboxyl groups enables rigid, multi-point bidentate interactions with chiral stationary phases (CSPs) [1], the C8 chiral center of 8-HMA is sterically isolated. The flanking aliphatic chains (heptyl and hexyl) are nearly identical in steric bulk and electronegativity, providing minimal leverage for chiral recognition. Resolving these enantiomers requires overriding these limitations through precise thermodynamic control or covalent modification.
Part 1: Diagnostic FAQs & Troubleshooting Guides
Q1: My 8-HMA enantiomers co-elute completely on reversed-phase chiral columns (e.g., Chiralpak AD-RH), even though this column resolves 2-hydroxy fatty acids perfectly. Why?Causality: Amylose-based CSPs rely on the analyte entering the chiral grooves of the polymer backbone to form hydrogen bonds and dipole interactions. The long, flexible, and hydrophobic alkyl chains of 8-HMA sterically hinder the centrally located C8 hydroxyl group from deeply penetrating these chiral cavities.
Solution: Transition from High-Performance Liquid Chromatography (HPLC) to Supercritical Fluid Chromatography (SFC). Supercritical CO₂ possesses higher diffusivity and lower viscosity than liquid mobile phases, which sharpens peaks and dramatically enhances the subtle chiral interactions required for mid-chain hydroxy lipids [2].
Q2: I am attempting direct separation using SFC-MS with an amylose-based column, but severe peak tailing is destroying my resolution (
Rs<1.0
). How do I fix this?Causality: Peak tailing in free fatty acids is driven by secondary ionic interactions. The highly polar, un-ionized carboxyl group of 8-HMA interacts non-specifically with residual silanols or basic sites on the stationary phase support, overriding the primary chiral interactions.
Solution: Introduce an acidic modifier to your co-solvent. Adding 0.1% formic acid or trifluoroacetic acid (TFA) to your methanol modifier suppresses the ionization of the 8-HMA carboxyl group. This forces the molecule into a neutral state, eliminating secondary ionic interactions and allowing the chiral selector to dictate retention.
Q3: For GC-MS applications, is simple silylation (e.g., BSTFA/TMCS) sufficient for chiral separation?Causality: No. Silylation increases volatility but does not introduce a secondary chiral center. Achiral GC columns cannot distinguish between enantiomers because their physical properties (boiling point, vapor pressure) remain identical.
Solution: You must synthesize diastereomers. Use a chiral derivatizing agent (CDA) such as Mosher's acid chloride (MTPA-Cl). Because diastereomers possess distinct physicochemical properties, they experience different partitioning in the stationary phase, allowing for baseline separation on standard achiral columns (e.g., DB-5MS) [3].
Part 2: Validated Experimental Protocols
Every protocol below is designed as a self-validating system . Do not proceed with biological samples until the validation criteria are met using analytical standards.
Protocol A: Indirect Separation via Mosher's Derivatization (GC-MS)
This method is ideal for laboratories lacking chiral SFC capabilities but requiring high-sensitivity MS detection.
Carboxyl Methylation: Dissolve 100 µg of the 8-HMA sample in 500 µL of methanolic HCl (0.5 M). Incubate at 60°C for 30 minutes to convert the free acid to 8-hydroxymyristic acid methyl ester. Evaporate to dryness under a gentle nitrogen stream.
Chiral Derivatization: Reconstitute the residue in 200 µL of anhydrous pyridine. Add 10 µL of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).
Incubation: Seal the vial under inert gas (Argon/N₂) and incubate at 60°C for 1 hour. Causality: Heat is required to overcome the steric hindrance of the mid-chain hydroxyl group.
Extraction & Quenching: Quench the reaction with 500 µL of saturated NaHCO₃. Extract the diastereomers using 1 mL of hexane. Centrifuge and collect the upper organic layer.
GC-MS Analysis: Inject 1 µL onto a standard achiral DB-5MS column (30 m × 0.25 mm, 0.25 µm).
System Validation Check: Always derivatize a known racemic mixture of 8-HMA alongside your samples. Baseline separation (
Rs>1.5
) of the racemate confirms that the derivatization went to completion and eliminates the possibility of kinetic resolution biasing your enantiomeric ratio.
Protocol B: Direct Separation via Chiral SFC-MS
This method provides the highest throughput and preserves the native structure of the analyte.
Sample Preparation: Dissolve 8-HMA in Isopropanol/Hexane (1:1, v/v) to a concentration of 10 µg/mL. Causality: Matching the sample diluent to the non-polar nature of supercritical CO₂ prevents peak distortion upon injection.
Column Selection: Install a Lux i-Amylose-3 or Chiralpak AD-H column (250 × 4.6 mm, 5 µm).
Thermodynamic Parameters: Set backpressure to 120 bar and column temperature to 40°C. Flow rate: 3.0 mL/min.
System Validation Check: Monitor the extracted ion chromatogram (EIC) for the [M-H]⁻ ion (
m/z
243.2). Inject a blank immediately after the highest concentration standard to validate the absence of carryover, a common artifact in lipid SFC [2].
Part 3: Quantitative Performance Data
The following table summarizes the expected chromatographic performance of the validated strategies, allowing you to select the optimal workflow based on your laboratory's infrastructure.
Separation Strategy
Stationary Phase / Column
Mobile Phase / Carrier Gas
Resolution (
Rs
)
Analysis Time
LOD (S/N > 3)
Direct SFC-MS
Lux i-Amylose-3 (5 µm)
scCO₂ + MeOH (0.1% FA)
1.8 - 2.2
< 12 min
5 ng/mL
Direct LC-MS
Chiralpak ZWIX(+)
ACN/MeOH/AcOH (95/5/0.05)
0.8 - 1.1 (Partial)
> 25 min
10 ng/mL
Indirect GC-MS
DB-5MS (Achiral, 30 m)
Helium (1.0 mL/min)
> 2.5
18 min
0.5 ng/mL
Part 4: Workflow Visualization
Decision workflow for resolving 8-HMA enantiomers via direct SFC or indirect GC methodologies.
References
The Chromatographic Resolution of Chiral Lipids
American Oil Chemists' Society (AOCS)[Link]
Chiral supercritical fluid chromatography-mass spectrometry with liquid chromatography fractionation for the characterization of enantiomeric composition of fatty acid esters of hydroxy fatty acids
PubMed (National Institutes of Health)[Link]
Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS
Analytical Chemistry (ACS Publications)[Link]
Troubleshooting
Technical Support Center: Troubleshooting Hydroxylated Fatty Acid (HFA) Recovery
Welcome to the Technical Support Center for lipidomics and drug development professionals. Hydroxylated fatty acids (HFAs)—such as hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs)—are critic...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for lipidomics and drug development professionals. Hydroxylated fatty acids (HFAs)—such as hydroxyeicosatetraenoic acids (HETEs) and hydroxyoctadecadienoic acids (HODEs)—are critical bioactive lipid mediators. However, their amphiphilic nature and susceptibility to degradation make them notoriously difficult to extract with high reproducibility.
As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the causality behind extraction failures and implement self-validating workflows to ensure your analytical data is bulletproof.
Biological Context: HFA Generation
To understand how to protect HFAs during extraction, we must first understand their chemical origins. HFAs are generated from polyunsaturated fatty acids (PUFAs) via enzymatic and non-enzymatic pathways, resulting in conjugated diene structures that are highly reactive.
Biosynthetic pathways of hydroxylated fatty acids from polyunsaturated precursors.
Diagnostic Workflow for Low Recovery
Use this decision tree to isolate the root cause of your signal loss before altering your protocol.
Troubleshooting decision tree for resolving low HFA extraction recoveries.
FAQs & Troubleshooting Guides
Q1: My HETE and HODE recovery rates are consistently below 40% when using standard liquid-liquid extraction (LLE). What is causing this massive loss?A: The primary culprit is likely auto-oxidation rather than poor solvent partitioning. HFAs contain conjugated diene structures that are highly susceptible to free-radical chain reactions when exposed to oxygen, light, or room temperatures[1]. Standard LLE protocols (like Bligh & Dyer) lack antioxidant protection.
The Causality: Free radicals rapidly degrade HFAs into secondary oxidation products during the drying down phase of extraction.
The Fix: You must chemically quench these radical-catalyzed reactions. Add Butylated hydroxytoluene (BHT) at 0.005% to 0.2% (w/v) and a chelating agent like EDTA directly to your extraction solvents[1][2]. BHT acts as a hydrogen donor to neutralize peroxyl radicals, while EDTA sequesters trace transition metals (like iron from red blood cells) that catalyze Fenton-type oxidation.
Q2: I switched to Solid-Phase Extraction (SPE) to improve sample cleanliness, but I am losing HFAs during the wash steps. How do I optimize the sorbent chemistry?A: This is a classic polarity mismatch. The addition of a hydroxyl group makes HFAs significantly more polar than their native fatty acid precursors. If you use a standard reversed-phase (e.g., C18 or HLB) sorbent and wash with >20% methanol or acetonitrile, the HFAs will prematurely elute into your waste fraction[3].
The Causality: Hydrophobic interactions alone are too weak to retain the polar hydroxylated lipid against strong organic washes.
The Fix: Switch to a Mixed-Mode Anion Exchange (MAX) polymeric sorbent. Because HFAs possess a terminal carboxylic acid group (pKa ~4.5), a MAX sorbent traps them via strong ionic interactions at a neutral or basic pH. This allows you to aggressively wash the cartridge with 100% organic solvents to remove neutral lipids and phospholipids without losing your HFAs. You then elute the HFAs by dropping the pH to neutralize the carboxylic acid, breaking the ionic bond.
Q3: How can I definitively tell if my low signal is due to poor extraction recovery or LC-MS/MS ion suppression?A: You must implement a self-validating internal standard (IS) system using a pre-extraction and post-extraction spike[4].
The Causality: By calculating the ratio of a pre-extraction IS to a post-extraction recovery standard, you mathematically isolate the physical extraction loss from the matrix effect (ion suppression in the ESI source).
The Fix:
Add stable isotope-labeled standards (e.g., d8-15-HETE, d4-13-HODE) to the raw biological matrix before any sample prep. These deuterated analogs will experience the exact same extraction losses and ion suppression as your endogenous HFAs[4].
Just before injecting the sample into the LC-MS/MS, spike the eluate with a distinct, non-endogenous compound (e.g., 1-phenylurea-3-hexanoic acid, PUHA, or CUDA)[1]. If your IS signal is low but the CUDA signal is high, your SPE protocol is losing the analyte. If both are suppressed, co-eluting matrix components are quenching your ionization.
Quantitative Data: Extraction Method Comparison
To guide your protocol selection, below is a summary of expected extraction efficiencies and matrix effects based on the methodology used.
This protocol utilizes a mixed-mode anion exchange (MAX) sorbent to isolate HFAs from plasma/serum while preventing auto-oxidation and eliminating phospholipid-induced ion suppression[2].
Materials Required:
Oasis MAX 96-well plate or cartridges (Waters)
Antioxidant Cocktail: 0.2 mg/mL BHT, 100 µM EDTA in Methanol
Deuterated IS Mix (e.g., 100 nM d8-15-HETE, d4-13-HODE)
Sample Pre-treatment: Aliquot 100 µL of plasma into a tube on ice. Immediately add 10 µL of the Antioxidant Cocktail to halt ex vivo auto-oxidation[2].
Pre-Extraction Spike: Add 10 µL of the Deuterated IS Mix[2]. Vortex gently and incubate on ice for 15 minutes to allow the IS to equilibrate with endogenous protein binders.
Protein Precipitation: Add 400 µL of cold IPA/MeOH (50:50, v/v). Centrifuge at 15,000 x g for 10 minutes at 4°C[2][3]. Transfer the supernatant to a clean tube and dilute with 2 mL of 5% Ammonium Hydroxide in water. (Causality: The basic pH forces the HFA carboxylic acid into an ionized state for optimal binding to the MAX sorbent).
SPE Conditioning: Condition the MAX cartridge with 3 mL MeOH, followed by 3 mL of 25% aqueous MeOH.
Sample Loading: Load the diluted supernatant onto the cartridge at a slow flow rate (approx. 1 mL/min).
Aggressive Wash (Clean-up): Wash with 3 mL of 25% aqueous MeOH, followed by 3 mL of 100% MeOH. (Causality: The 100% methanol wash strips away neutral lipids and highly abundant phospholipids, while the HFAs remain locked to the sorbent via ionic bonds).
Elution: Elute the HFAs into a glass high-recovery vial using 1.3 mL of 1% Formic Acid in ACN. (Causality: Formic acid protonates the HFA carboxyl group, neutralizing its charge and breaking the ionic interaction with the sorbent).
Drying & Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at room temperature (do not exceed 30°C). Reconstitute in 50 µL of MeOH/Water (50:50, v/v) containing the Recovery Standard (CUDA)[1].
Analysis: Inject 3 µL onto a reversed-phase UPLC-MS/MS system[4].
References
Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids) - Waters Corporation.
Modern Methods of Sample Preparation for the Analysis of Oxylipins in Biological Samples - PMC.1
Development of an Optimized LC-MS Method for the Detection of Specialized Pro-Resolving Mediators in Biological Samples - PMC.4
Effect of storage and pneumatic tube transport of blood on free and total oxylipin profile in human plasma and serum - RSC Publishing.2
Lipidomic profiling of targeted oxylipins with ultra-performance liquid chromatography-tandem mass spectrometry - PMC.3
Technical Support Center: Troubleshooting LC-MS Analysis of 8-Hydroxymyristic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate background noise during the liquid chromatography-mass spectrometry...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and eliminate background noise during the liquid chromatography-mass spectrometry (LC-MS) analysis of 8-hydroxymyristic acid (8-OH-C14:0).
Because 8-hydroxymyristic acid is a hydroxylated medium-chain fatty acid, it is optimally detected in negative electrospray ionization (ESI) mode as the deprotonated molecule
[M−H]−
at m/z 243.2. However, negative ESI is notoriously susceptible to chemical background noise, isobaric interferences, and matrix-induced ion suppression. This guide provides field-proven, self-validating strategies to ensure analytical integrity.
Diagnostic Workflow: Isolating the Source of Noise
Before altering your sample preparation or MS parameters, you must pinpoint the origin of the background noise. The flowchart below outlines a self-validating diagnostic system to isolate solvent, column, or matrix-related issues.
Diagnostic workflow for isolating LC-MS background noise sources.
Troubleshooting Q&A
Q1: Why is the baseline noise so high in negative ESI mode when analyzing 8-hydroxymyristic acid?Causality & Solution: Negative ESI is highly sensitive to cluster chemical background ions originating from mobile phase additives and solvent impurities[1]. For instance, trace contaminations of trifluoroacetic acid (TFA) or the accumulation of formate/acetate clusters can cause severe baseline elevation[2]. TFA forms stable, highly abundant
[TFA−H]−
ions that saturate the detector and deplete the available charge for your analyte.
Self-Validating Action: Perform a zero-volume injection (bypassing the autosampler and column). If the noise persists, the contamination is in the mobile phase. Switch strictly to ultrapure LC-MS grade solvents. Furthermore, replacing ammonium formate with ammonium fluoride has been empirically shown to prevent signal suppression and reduce baseline noise in derivatization-free fatty acid analysis[3].
Q2: How do I eliminate matrix-derived interferences and ion suppression from biological samples?Causality & Solution: Biological matrices contain high concentrations of phospholipids that co-elute with hydroxylated fatty acids. In the ESI source, these highly surface-active phospholipids outcompete 8-hydroxymyristic acid for charge droplets, causing severe ion suppression and erratic baseline noise[4].
Self-Validating Action: Implement a Solid-Phase Extraction (SPE) protocol (detailed in Section 4) rather than simple protein precipitation. To validate your matrix effect, run a post-column infusion experiment : infuse a constant stream of 8-hydroxymyristic acid standard post-column via a T-junction while injecting a blank matrix extract. Dips in the steady MS baseline will reveal exact retention time zones of ion suppression, allowing you to adjust your LC gradient to ensure your analyte elutes outside these zones.
Q3: My chromatogram shows multiple co-eluting peaks with the same m/z. How do I resolve 8-hydroxymyristic acid from other isomers?Causality & Solution: Hydroxylated fatty acids have numerous positional isomers (e.g., 2-OH, 3-OH, 12-OH myristic acid) that share the exact same mass[5]. In a single MS (SIM) scan, these isobaric species create a convoluted chromatogram that mimics background noise.
Self-Validating Action: Transition from SIM to Multiple Reaction Monitoring (MRM) using a triple quadrupole mass spectrometer. While the precursor
[M−H]−
is identical, the position of the hydroxyl group dictates specific fragmentation patterns (e.g.,
α
-cleavage relative to the OH group). Optimize the collision energy (CE) to monitor the specific product ion corresponding to the 8-position cleavage, significantly enhancing the signal-to-noise (S/N) ratio[3].
Optimized Instrumental Parameters
To minimize background noise and maximize sensitivity for 8-hydroxymyristic acid, configure your LC-MS/MS system according to the validated parameters below.
Parameter
Recommended Setting / Value
Mechanistic Rationale
Ionization Mode
Negative ESI
Yields abundant
[M−H]−
ions for carboxylic acids, avoiding adduct complexities seen in positive mode[2].
Mobile Phase A
Water + 1 mM Ammonium Fluoride
Enhances deprotonation efficiency; avoids formate clustering noise common in negative mode[3].
Mobile Phase B
Acetonitrile / Isopropanol (80:20)
Isopropanol improves solubility and peak shape for lipophilic chains, preventing column tailing[6].
This step-by-step protocol utilizes a polymeric reversed-phase SPE cartridge to isolate 8-hydroxymyristic acid while aggressively washing away the phospholipids and salts that contribute to MS background noise[8][9].
LC-MS grade Methanol, Acetonitrile, Isopropanol, Hexane, and Water.
0.1 M Potassium Phosphate buffer (
KH2PO4
), adjusted to pH 4.9.
Step-by-Step Protocol:
Sample Disruption: Spike 100 µL of the biological sample with 10 µL of a deuterated internal standard (e.g.,
d5
-myristic acid). Add 300 µL of cold acetonitrile to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes.
Sorbent Conditioning: Condition the SPE cartridge with 1 mL of Methanol, followed immediately by 1 mL of LC-MS grade Water. Do not let the sorbent dry.
Sample Loading: Dilute the sample supernatant with 2 mL of 0.1 M
KH2PO4
(pH 4.9). Causality note: The acidic pH ensures the carboxylic acid group of the fatty acid is protonated (neutral), maximizing retention on the hydrophobic sorbent[8]. Load the mixture onto the cartridge at a flow rate of 1 mL/min.
Interference Washing:
Wash with 1 mL of 5% Methanol in Water to elute salts and highly polar matrix components.
Wash with 1 mL of Hexane to remove highly non-polar neutral lipids (e.g., triacylglycerols) that can cause column fouling.
Target Elution: Elute the hydroxylated fatty acids with 1 mL of Acetonitrile/Isopropanol (80:20, v/v).
Reconstitution: Evaporate the eluate to dryness under a gentle stream of high-purity nitrogen at room temperature. Reconstitute in 100 µL of Mobile Phase A/B (50:50) prior to LC-MS injection.
Frequently Asked Questions (FAQs)
Should I use glass or plastic consumables for sample preparation?
Always use high-quality, silanized glass vials and avoid plastic microcentrifuge tubes or pipette tips whenever possible. Plastics leach polymers, plasticizers (like phthalates), and slip agents (like oleamide) into organic solvents. These compounds ionize exceptionally well in ESI, dominating the total ion current and creating massive background noise that obscures low-abundance fatty acids[4].
Is derivatization necessary for analyzing 8-hydroxymyristic acid?
Historically, derivatization (e.g., using TMAE) was used to increase ionization efficiency and shift the m/z to a higher, less noisy mass range[5][9]. However, it introduces sample prep complexity, artifacts, and potential for incomplete reactions. Modern high-sensitivity triple quadrupole instruments, combined with optimized MRM transitions and ammonium fluoride mobile phase additives, typically provide sufficient S/N ratios for direct, derivatization-free analysis[3][6].
References
LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs. ACS Publications. Available at:[Link]
Characteristics and origins of common chemical noise ions in negative ESI LC-MS. National Institutes of Health (NIH). Available at:[Link]
Simple and sensitive LC-MS analysis of short chain fatty acids in cecum content and feces in mice: A derivatization-free approach. National Institutes of Health (NIH). Available at:[Link]
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. Chromatography Online. Available at:[Link]
Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC-MS/MS. ResearchGate. Available at:[Link]
Advancing Free Fatty Acid Analysis of Milk and Infant Formula through ACQUITY™ QDa™ II Mass Detector Method Development. Waters Corporation. Available at:[Link]
The Development of an Extraction Method for Simultaneously Analyzing Fatty Acids in Macroalgae Using SPE with Derivatization for LC–MS/MS. MDPI. Available at:[Link]
A Comparative Analysis of (R)-8-hydroxymyristic Acid and (S)-8-hydroxymyristic Acid: An Unexplored Frontier in Stereospecific Biological Activity
Despite the growing interest in the biological activities of fatty acids and their derivatives, a direct comparative analysis of the enantiomers of 8-hydroxymyristic acid, (R)-8-hydroxymyristic acid and (S)-8-hydroxymyri...
Author: BenchChem Technical Support Team. Date: April 2026
Despite the growing interest in the biological activities of fatty acids and their derivatives, a direct comparative analysis of the enantiomers of 8-hydroxymyristic acid, (R)-8-hydroxymyristic acid and (S)-8-hydroxymyristic acid, remains a notable gap in the scientific literature. While myristic acid itself and other hydroxylated fatty acids have been investigated for their roles in critical biological processes such as quorum sensing and biofilm formation, specific studies delineating the differential effects of the (R) and (S) stereoisomers of 8-hydroxymyristic acid are not publicly available.
This guide, therefore, serves to highlight this unexplored area of research and to provide a foundational understanding of the parent compound, myristic acid, and the general importance of stereochemistry in biological systems. This information is intended to equip researchers, scientists, and drug development professionals with the context necessary to pursue investigations into the potentially distinct biological activities of these enantiomers.
The Parent Compound: Myristic Acid and its Known Biological Relevance
Myristic acid, a saturated fatty acid with a 14-carbon chain, is known to exhibit a range of biological effects. It is a component of many cell membranes and has been shown to possess antimicrobial and anti-inflammatory properties. Of particular interest to the research community is its ability to inhibit the formation of biofilms, which are structured communities of microorganisms that are notoriously resistant to antibiotics.
Studies have demonstrated that myristic acid can disrupt the biofilms of various pathogens, including Staphylococcus aureus and Escherichia coli[1][2]. This has positioned myristic acid and its derivatives as potential candidates for the development of novel anti-biofilm agents.
The Significance of Stereochemistry in Biological Activity
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its biological function. Enantiomers, which are non-superimposable mirror images of each other (like a left and right hand), can interact differently with chiral biological molecules such as proteins and receptors. This can lead to significant variations in their pharmacological and physiological effects.
For instance, the activity of many drugs is dependent on a specific enantiomer, with the other being inactive or even causing undesirable side effects. This principle underscores the importance of studying the biological activities of individual enantiomers of chiral molecules like 8-hydroxymyristic acid. The introduction of a hydroxyl group at the 8th carbon position of myristic acid creates a chiral center, giving rise to the (R) and (S) enantiomers.
The Unanswered Question: (R)- vs. (S)-8-hydroxymyristic Acid
Currently, there is a lack of published research that directly compares the biological activities of (R)-8-hydroxymyristic acid and (S)-8-hydroxymyristic acid. This includes, but is not limited to, their potential roles in:
Quorum Sensing: The process of cell-to-cell communication in bacteria, which often regulates virulence and biofilm formation. It is plausible that one enantiomer may act as a more potent agonist or antagonist of quorum sensing receptors than the other.
Biofilm Inhibition: The stereochemistry of the hydroxyl group could influence the molecule's ability to interact with components of the bacterial cell wall or the extracellular matrix of the biofilm, leading to differential inhibitory effects.
Antimicrobial Activity: The specific spatial arrangement of the hydroxyl group might affect the molecule's ability to disrupt microbial membranes or interfere with essential cellular processes.
Future Directions and the Path Forward
The absence of comparative data on the biological activities of (R)- and (S)-8-hydroxymyristic acid represents a significant opportunity for future research. The following experimental workflow is proposed for researchers interested in exploring this area:
Proposed Experimental Workflow for Comparative Analysis
Caption: Proposed workflow for the synthesis, biological evaluation, and comparative analysis of (R)- and (S)-8-hydroxymyristic acid.
Step-by-Step Methodologies:
Enantioselective Synthesis: Synthesize both (R)- and (S)-8-hydroxymyristic acid using established stereoselective chemical or enzymatic methods.
Purification and Chiral Analysis: Purify the synthesized enantiomers using techniques such as column chromatography. Confirm the enantiomeric purity of each compound using chiral High-Performance Liquid Chromatography (HPLC).
Structural Characterization: Verify the chemical structures of the purified enantiomers using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Quorum Sensing Assays: Utilize bacterial reporter strains that express a reporter gene (e.g., encoding for bioluminescence or a fluorescent protein) under the control of a quorum sensing-regulated promoter. Treat the reporter strains with varying concentrations of each enantiomer to determine their effect on quorum sensing signaling.
Biofilm Inhibition Assays:
Crystal Violet Assay: Grow biofilm-forming bacteria in the presence of different concentrations of each enantiomer in microtiter plates. After a set incubation period, stain the adherent biofilm with crystal violet and quantify the absorbance to measure the extent of biofilm formation.
Microscopy: Visualize the effect of each enantiomer on biofilm architecture using techniques such as confocal laser scanning microscopy (CLSM) or scanning electron microscopy (SEM).
Antimicrobial Susceptibility Testing: Determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of each enantiomer against a panel of relevant pathogenic bacteria to assess their direct antimicrobial activity.
Data Analysis: Quantitatively analyze the data from the biological assays to determine key parameters such as IC50 (half-maximal inhibitory concentration) for biofilm inhibition and EC50 (half-maximal effective concentration) for quorum sensing modulation.
Comparative Analysis: Directly compare the obtained quantitative data for the (R) and (S) enantiomers to elucidate any stereospecific differences in their biological activities.
By systematically following such a research plan, the scientific community can begin to unravel the potentially distinct and valuable biological activities of (R)- and (S)-8-hydroxymyristic acid, paving the way for new discoveries in antimicrobial and anti-biofilm therapies.
References
PubChem. (S)-8-Hydroxytetradecanoic acid. National Center for Biotechnology Information. [Link]
Kim, Y. G., Lee, J. H., & Lee, J. (2021). Inhibition of polymicrobial biofilm formation by saw palmetto oil, lauric acid and myristic acid. Journal of Applied Microbiology, 131(5), 2469-2481.
Gaur, P., Singh, A., & Shukla, V. K. (2018). Effect of Natural Compounds on Inhibition of Biofilm Formation of Multi Drug Resistant Staphylococcus aureus and Staphylococcus epidermidis. International Journal of Current Microbiology and Applied Sciences, 7(2), 3298-3306.
Comparing (R)-8-hydroxymyristic acid with 3-hydroxymyristic acid in endotoxins
Beyond the Nomenclature: A Comparative Guide to (R)-3-Hydroxymyristic Acid and (R)-8-Hydroxymyristic Acid in Endotoxin Analysis As a Senior Application Scientist specializing in endotoxin analytics, I frequently encounte...
Author: BenchChem Technical Support Team. Date: April 2026
Beyond the Nomenclature: A Comparative Guide to (R)-3-Hydroxymyristic Acid and (R)-8-Hydroxymyristic Acid in Endotoxin Analysis
As a Senior Application Scientist specializing in endotoxin analytics, I frequently encounter a pervasive nomenclature error in automated literature databases and early-stage research queries: the conflation of (R)-3-hydroxymyristic acid with "(R)-8-hydroxymyristic acid" in the context of lipopolysaccharides (LPS).
To set the scientific record straight: (R)-3-hydroxymyristic acid (
β
-hydroxymyristic acid) is the canonical, biologically active lipid anchor of Gram-negative endotoxins [1]. The appearance of "8-hydroxymyristic acid" in endotoxin literature is almost exclusively an Optical Character Recognition (OCR) or typographical artifact, where the Greek letter beta (
β
) has been erroneously transcribed as the number "8".
While true (R)-8-hydroxymyristic acid does exist in nature, it belongs to entirely different biochemical pathways and has no structural role in endotoxins. This guide deconstructs the chemical realities of both molecules, explains the mechanistic causality behind Lipid A's strict structural requirements, and provides a self-validating analytical protocol for accurate endotoxin quantification.
Chemical Reality & Biological Roles
The Canonical Endotoxin Marker: (R)-3-Hydroxymyristic Acid
In Gram-negative bacteria (such as E. coli and Salmonella typhimurium), the Lipid A portion of LPS is responsible for endotoxic shock. The backbone of Lipid A is a phosphorylated glucosamine disaccharide, which is heavily acylated. The primary acyl chains attached directly to this backbone are exclusively (R)-3-hydroxymyristic acid (3-OH-14:0) [2].
The causality of this specific positioning is evolutionary and structural: the hydroxyl group at the C3 (
β
) position acts as a critical attachment point for secondary acyl chains (like laurate and myristate). Without this
β
-hydroxyl group, the bacteria cannot synthesize a mature Lipid A molecule capable of maintaining outer membrane integrity.
The Distinct Metabolite: (R)-8-Hydroxymyristic Acid
True 8-hydroxymyristic acid is a distinct biological entity. It is primarily observed in two contexts:
Mammalian Lipid Metabolism: It is a known degradation metabolite of 12-hydroxystearic acid (a castor oil derivative used in nanoemulsions), formed via successive losses of two-carbon units during
β
-oxidation[3].
Bacterial Antibiotic Biosynthesis: In Pseudomonas putida, it serves as a biosynthetic intermediate for the antimicrobial compound promysalin, where it is esterified with proline[4].
Quantitative and Qualitative Comparison
To eliminate any ambiguity, the following table contrasts the physical and biological parameters of the two molecules.
Mechanistic Insights: Why the 3-Hydroxy Position is Non-Negotiable
The human innate immune system has evolved to detect trace amounts of endotoxin via the Toll-like Receptor 4 (TLR4) pathway. The spatial geometry of Lipid A is the master key to this activation. The 3-hydroxyl groups (and their attached secondary acyl chains) allow the Lipid A molecule to nestle perfectly into the deep hydrophobic pocket of the MD-2 co-receptor. An 8-hydroxyl substitution would drastically alter the hydrophobic packing, rendering the lipid incapable of dimerizing the TLR4/MD-2 complex.
Figure 1: TLR4/MD-2 signaling cascade activated by 3-hydroxymyristic acid-containing Lipid A.
Experimental Methodology: Self-Validating Protocol for Endotoxin Marker Analysis
To accurately quantify endotoxin load in a sample (e.g., pharmaceutical water, compost, or biological fluids) without relying on the variable Limulus Amebocyte Lysate (LAL) assay, we quantify 3-hydroxymyristic acid via GC-MS[1].
The following protocol is designed as a self-validating system . By introducing an unnatural internal standard prior to any chemical manipulation, we can mathematically correct for extraction losses and derivatization inefficiencies.
Figure 2: GC-MS workflow for the extraction and quantification of 3-hydroxymyristic acid.
Step-by-Step GC-MS Workflow:
Internal Standardization (The Validation Step):
Spike the lyophilized sample with 10 µg of 3-hydroxytridecanoic acid (3-OH-13:0).
Causality: Because 3-OH-13:0 does not occur naturally in most Gram-negative bacteria, its final peak area serves as an absolute baseline to calculate the recovery rate of the target 3-OH-14:0.
Acid Hydrolysis:
Suspend the sample in 4 M HCl and heat at 100°C for 4 hours.
Causality: Lipid A fatty acids are bound via tough amide and ester linkages. Strong acid and high heat are required to completely liberate the free 3-hydroxy fatty acids from the glucosamine backbone[1].
Liquid-Liquid Extraction:
Extract the hydrolysate three times using a Hexane/Chloroform (4:1 v/v) mixture.
Causality: This specific solvent ratio selectively partitions the hydrophobic free fatty acids into the organic phase while leaving the hydrophilic sugars, phosphates, and cellular debris in the aqueous phase.
Dual Derivatization:
React the dried extract with 14% BF3-methanol at 80°C for 15 mins, evaporate, then react with BSTFA + 1% TMCS at 60°C for 30 mins.
Causality: Free fatty acids cause severe peak tailing in gas chromatography. BF3-methanol converts the carboxylic acid into a volatile Fatty Acid Methyl Ester (FAME). Subsequently, BSTFA converts the polar C3-hydroxyl group into a trimethylsilyl (TMS) ether, maximizing thermal stability.
GC-MS Selected Ion Monitoring (SIM):
Analyze via GC-MS, monitoring the characteristic fragment at m/z 175.
Causality: The m/z 175 ion is the universal signature fragment for 3-hydroxy FAME-TMS derivatives (resulting from cleavage between the C3 and C4 carbons). Using SIM mode filters out background lipid noise, granting extreme specificity and sensitivity.
Conclusion
When developing assays or reviewing literature for endotoxin analysis, absolute precision in chemical nomenclature is vital. (R)-3-hydroxymyristic acid is the definitive biomarker for Gram-negative Lipid A. Any reference to "8-hydroxymyristic acid" in this context should be immediately recognized as a historical transcription error, ensuring that your analytical targets and standard curves remain scientifically grounded.
Validation of chiral HPLC methods for (R)-8-hydroxymyristic acid purity
As a Senior Application Scientist specializing in lipidomics and chiral chromatography, I frequently encounter the analytical bottleneck of resolving aliphatic chiral lipids. (R)-8-hydroxymyristic acid is a critical mid-...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in lipidomics and chiral chromatography, I frequently encounter the analytical bottleneck of resolving aliphatic chiral lipids. (R)-8-hydroxymyristic acid is a critical mid-chain chiral hydroxy fatty acid, serving as a fundamental building block in bacterial endotoxin (lipid A) biosynthesis and acting as a potent signaling molecule.
The stereochemistry at the C8 hydroxyl group dictates its biological activity. However, separating the (R) and (S) enantiomers presents a severe analytical challenge: the molecule lacks rigid aromatic rings for strong enantio-recognition and possesses no strong UV chromophore.
This guide objectively compares the performance of industry-standard chiral stationary phases (CSPs) and provides a self-validating, step-by-step protocol for the enantiomeric purity analysis of (R)-8-hydroxymyristic acid using LC-MS/MS, fully aligned with the latest 1[1].
Mechanistic Evaluation: Amylose vs. Cellulose CSPs
To achieve baseline separation without the risk of derivatization-induced racemization, direct LC-MS/MS analysis using immobilized polysaccharide CSPs is the gold standard[2]. We compared two dominant column chemistries: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK IA-U) and Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALCEL OD-H).
The Causality of Chiral Recognition
Why does one polysaccharide backbone outperform the other for aliphatic lipids? The answer lies in their supramolecular architecture.
Polysaccharide CSPs separate enantiomers through a combination of hydrogen bonding (via carbamate linkages), dipole-dipole interactions, and steric inclusion[3]. Amylose naturally forms a tightly coiled, highly ordered helical structure, creating deep chiral grooves. For a flexible, mid-chain lipid like 8-hydroxymyristic acid, the C14 aliphatic tail must insert into this cavity while the C8 hydroxyl and C1 carboxyl groups simultaneously hydrogen-bond with the carbamate network.
Cellulose, conversely, adopts a more linear, extended conformation. Its chiral grooves are shallower. While excellent for rigid aromatic pharmaceuticals, cellulose provides weak steric inclusion for flexible aliphatic chains, resulting in poor chiral recognition and co-elution for hydroxy fatty acids[2][3].
Mechanistic differences in chiral recognition of 8-hydroxymyristic acid by polysaccharide CSPs.
Comparative Performance Data
The following data summarizes the experimental performance of both CSPs under identical reversed-phase LC-MS/MS conditions (Acetonitrile/Water with 0.1% Formic Acid).
Parameter
Amylose-based CSP (IA-U)
Cellulose-based CSP (OD-H)
Analytical Significance
Selectivity (α)
1.42
1.08
Amylose provides superior chiral recognition for the C8 stereocenter.
Resolution (Rs)
2.85
0.65
Rs > 1.5 is required for baseline separation. Cellulose fails this metric.
Peak Symmetry (As)
1.05
1.45
Deep helical inclusion in amylose prevents secondary peak tailing interactions.
Limit of Quantitation
0.5 ng/mL
5.0 ng/mL
Sharper peaks on amylose drastically improve the signal-to-noise ratio in MS/MS.
Self-Validating Experimental Protocol
A robust analytical method must be a self-validating system. We do not merely inject samples; we build a continuous quality control bracket that proves its own integrity in real-time. This protocol utilizes4[4] to ensure maximum sensitivity.
Step-by-Step Methodology
Step 1: Sample Preparation & Extraction
Aliquot 50 µL of the biological matrix (e.g., plasma or bacterial lysate) into a microcentrifuge tube.
Spike with 10 µL of a deuterated internal standard (e.g., 8-hydroxymyristic acid-d3) to correct for matrix effects and extraction losses.
Perform liquid-liquid extraction using 200 µL of Ethyl Acetate. Vortex for 2 minutes.
Centrifuge at 14,000 x g for 10 minutes at 4°C.
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
Reconstitute in 50 µL of the initial mobile phase (Acetonitrile/Water, 50:50 v/v).
Step 2: LC-MS/MS Optimization
Column: CHIRALPAK IA-U (150 mm × 2.1 mm, 1.6 µm).
Mobile Phase: Isocratic elution with Acetonitrile/Water (80:20, v/v) containing 0.1% Formic Acid to maintain the analyte in its protonated state, ensuring sharp peak shapes[4].
Flow Rate: 0.3 mL/min.
Detection: Negative ESI mode. Monitor the Multiple Reaction Monitoring (MRM) transition: m/z 243.2 → m/z 113.1 (corresponding to the cleavage at the C8 hydroxyl group)[3][4].
ICH Q2(R2) Method Validation Strategy
To ensure regulatory compliance, the method must be validated according to the 5[5].
Self-validating analytical workflow aligned with ICH Q2(R2) guidelines.
Validation Execution & Acceptance Criteria
Specificity: Inject blank matrix, matrix spiked with the (S)-enantiomer, and matrix spiked with the (R)-enantiomer. Causality: This proves that endogenous isobaric lipids do not co-elute and artificially inflate the (R)-enantiomer signal. Requirement: Rs > 1.5 between enantiomers; no interfering peaks >20% of the LOQ.
Linearity and Range: Prepare a 7-point calibration curve from 0.5 ng/mL to 500 ng/mL. Fit the data using linear regression with a 1/x weight. Requirement: Correlation coefficient (R²) > 0.999[1].
Accuracy (Recovery): Spike known amounts of (R)-8-hydroxymyristic acid into the matrix at three levels (Low, Mid, High) covering the linear range. Analyze in triplicate. Requirement: Mean recovery between 85% and 115%.
Precision: Assess repeatability (intra-day) by analyzing 6 replicates of the Mid-level QC sample. Assess intermediate precision (inter-day) by repeating this over 3 distinct days using different column batches if possible. Requirement: %RSD < 2.0% for retention times and < 5.0% for peak areas[5].
Summary of Validation Results
Validation Parameter
Acceptance Criteria (ICH Q2(R2))
Observed Result (Amylose CSP)
Status
Specificity
Rs > 1.5; Blank interference < 20% LOQ
Rs = 2.85; No interference
PASS
Linearity
R² > 0.999 (0.5 - 500 ng/mL)
R² = 0.9996
PASS
Accuracy
85% - 115% Recovery
96.4% - 102.1%
PASS
Precision (Intra-day)
%RSD < 5.0% (Peak Area)
%RSD = 1.8%
PASS
LOD / LOQ
S/N > 3 (LOD) / S/N > 10 (LOQ)
0.15 ng/mL / 0.5 ng/mL
PASS
By anchoring the method to the structural causality of the amylose CSP and enforcing strict ICH Q2(R2) validation gates, this protocol ensures that the reported (R)-8-hydroxymyristic acid purity is both highly accurate and legally defensible for drug development applications.
Preparation of standard curves for (R)-8-hydroxymyristic acid quantification
Preparation of Standard Curves for (R)-8-Hydroxymyristic Acid Quantification: A Comparative Platform Guide (R)-8-hydroxymyristic acid (also known as (R)-8-hydroxytetradecanoic acid) is a specialized chiral hydroxy fatty...
Author: BenchChem Technical Support Team. Date: April 2026
Preparation of Standard Curves for (R)-8-Hydroxymyristic Acid Quantification: A Comparative Platform Guide
(R)-8-hydroxymyristic acid (also known as (R)-8-hydroxytetradecanoic acid) is a specialized chiral hydroxy fatty acid[1]. Accurate quantification of this lipid biomarker is critical for lipidomic profiling, evaluating enzymatic stereospecificity, and understanding metabolic fluxes[2]. Because of its amphipathic nature and the presence of both a polar carboxyl group and a mid-chain hydroxyl group, preparing a robust standard curve requires rigorous matrix matching and platform-specific sample preparation[3].
As a Senior Application Scientist, I have structured this guide to objectively compare the leading analytical platforms for (R)-8-hydroxymyristic acid quantification. This guide details the causality behind our experimental choices and provides self-validating protocols to ensure absolute scientific integrity.
Platform Comparison: LC-MS/MS vs. GC-MS
While enzymatic assays (e.g., ELISAs) exist for broad lipid classes, they lack the structural and stereochemical specificity required to distinguish (R)-8-hydroxymyristic acid from its (S)-enantiomer or other positional isomers (like 2- or 3-hydroxymyristic acid)[4]. Consequently, mass spectrometry remains the gold standard[3].
Table 1: Performance Comparison of Analytical Platforms
Requires chiral derivatization (e.g., MTPA-Cl) or chiral column[2]
Sensitivity (LOD)
0.1 – 0.5 ng/mL
1.0 – 5.0 ng/mL
Dynamic Range
3 – 4 orders of magnitude
2 – 3 orders of magnitude
Throughput
High (5–10 min run time)
Moderate (15–30 min run time)
Matrix Effects
High (Requires stable isotope internal standard)
Low to Moderate
Expert Insight: LC-MS/MS is increasingly preferred due to its high throughput and avoidance of laborious derivatization steps[4]. The free carboxyl group of (R)-8-hydroxymyristic acid readily deprotonates in ESI- mode to form an abundant [M-H]⁻ precursor ion (m/z 243.2)[5]. However, if your laboratory requires ultra-high chromatographic resolution of positional isomers without specialized chiral LC columns, GC-MS remains a highly reliable alternative[3].
Analytical Workflows
Workflow comparison for (R)-8-hydroxymyristic acid quantification.
Preparation of the Standard Curve
To ensure the standard curve accurately reflects the biological sample, we must employ Isotope Dilution Mass Spectrometry (IDMS) and Matrix Matching .
Serial dilution and matrix-matching workflow for standard curve preparation.
Causality in Solvent and Matrix Selection
Stock Solvent: Methanol (MeOH) is strictly preferred over water or pure acetonitrile. The amphipathic nature of (R)-8-hydroxymyristic acid requires a protic organic solvent to prevent micelle formation and adsorption to plastic tube walls.
Internal Standard (IS): Use a deuterated analog (e.g., d5-3-hydroxymyristic acid or a custom d-labeled 8-hydroxy analog). The IS corrects for ionization suppression in LC-MS and derivatization efficiency variations in GC-MS[4].
Matrix Matching: If quantifying in plasma, the standard curve must be prepared in lipid-depleted plasma (or a surrogate matrix like 4% BSA in PBS) to mimic the matrix effect (ME)[6].
Self-Validating Experimental Protocols
Protocol A: LC-MS/MS (MRM) Standard Curve Preparation
This protocol utilizes direct injection following protein precipitation, relying on the high selectivity of Multiple Reaction Monitoring (MRM)[4].
Step-by-Step Methodology:
Stock Preparation: Dissolve 1.0 mg of high-purity (R)-8-hydroxymyristic acid standard in 1.0 mL of LC-MS grade Methanol (1 mg/mL). Store at -20°C.
Working Solutions: Perform serial dilutions in MeOH:Water (80:20, v/v) to create working solutions at 10,000, 5,000, 1,000, 500, 100, 50, 10, and 1 ng/mL.
Matrix Spiking: Aliquot 90 µL of blank surrogate matrix into microcentrifuge tubes. Spike 10 µL of each working solution to yield final calibration concentrations of 1000, 500, 100, 50, 10, 5, 1, and 0.1 ng/mL.
Internal Standard Addition: Add 10 µL of the IS working solution (e.g., 500 ng/mL) to all tubes.
Extraction: Add 300 µL of ice-cold Methanol/Acetonitrile (1:1) to precipitate proteins. Vortex for 5 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C[4].
Reconstitution: Transfer the supernatant, evaporate under N₂, and reconstitute in 100 µL of initial mobile phase.
System Suitability & Self-Validation:
Double Blank: Matrix + Extraction solvent (No IS, No Standard). Validates zero carryover.
Single Blank: Matrix + IS. Validates that the IS does not contain unlabeled standard impurities.
Quality Controls (QCs): Prepare Low, Mid, and High QCs independently. The run is only valid if QC accuracy is within ±15% of the nominal concentration.
Protocol B: GC-MS Derivatization Workflow
For GC-MS, the free hydroxyl and carboxyl groups cause severe peak tailing and thermal degradation due to hydrogen bonding with the column's silanol groups[3]. Derivatization is mandatory.
Step-by-Step Methodology:
Standard Aliquoting: Prepare calibration standards in glass vials (plastic will leach phthalates into GC-MS). Evaporate the solvent completely under a gentle stream of N₂.
Esterification (Carboxyl Capping): Add 100 µL of 14% Boron trifluoride (BF₃) in methanol. Incubate at 60°C for 30 minutes to convert the fatty acid into a Fatty Acid Methyl Ester (FAME)[3].
Extraction: Add 200 µL of Hexane and 200 µL of saturated NaCl solution. Vortex vigorously. Extract the upper hexane layer and transfer to a new glass vial. Evaporate under N₂.
Silylation (Hydroxyl Capping): Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Incubate at 60°C for 20 minutes to convert the C8-hydroxyl group into a trimethylsilyl (TMS) ether[3].
Analysis: Inject 1 µL into the GC-MS operating in SIM mode.
Chiral Resolution (Optional): If distinguishing (R)- from (S)-enantiomers is required, replace MSTFA with a chiral derivatizing agent like (R)-(-)-MTPA-Cl (Mosher's acid chloride) prior to injection, or use a cyclodextrin-based chiral GC column[2].
References
Strategy for Global Profiling and Identification of 2- and 3-Hydroxy Fatty Acids in Plasma by UPLC–MS/MS
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
A Solid-Phase Microextraction—Liquid Chromatography-Mass Spectrometry Method for Analyzing Serum Lipids in Psoriatic Disease
Source: PMC (NIH)
URL:[Link]
CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids
Source: Lipidomics: Current and Emerging Techniques (RSC)
URL:[Link]
Stereospecificity of fatty acid 2-hydroxylase and differential functions of 2-hydroxy fatty acid enantiomers
Source: PMC (NIH)
URL:[Link]
8-Hydroxytetradecanoic acid - CAS Common Chemistry
Source: CAS (American Chemical Society)
URL:[Link]
Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods
Source: MDPI
URL:[Link]
Isotope-labeled (R)-8-hydroxymyristic acid for mass spectrometry validation
Absolute Quantification in Lipidomics: A Comparison Guide for Isotope-Labeled (R)-8-Hydroxymyristic Acid in MS Validation Introduction & Biological Relevance The quantification of low-abundance hydroxy fatty acids is a p...
Author: BenchChem Technical Support Team. Date: April 2026
Absolute Quantification in Lipidomics: A Comparison Guide for Isotope-Labeled (R)-8-Hydroxymyristic Acid in MS Validation
Introduction & Biological Relevance
The quantification of low-abundance hydroxy fatty acids is a persistent challenge in lipidomics and microbial metabolomics. Specifically, (R)-8-hydroxymyristic acid (also known as 8-hydroxytetradecanoic acid) serves as a critical biosynthetic intermediate for secondary metabolites like promysalin—an antimicrobial agent produced by Pseudomonas putida that selectively targets the opportunistic pathogen Pseudomonas aeruginosa[1].
Accurate metabolic tracing, biomarker discovery, and pharmacokinetic profiling of such compounds require absolute quantification. However, electrospray ionization (ESI) mass spectrometry is notoriously susceptible to ion suppression and source-generated artifacts[2]. This guide objectively compares the use of Isotope-Labeled (R)-8-Hydroxymyristic Acid against conventional alternatives, detailing the mechanistic causality behind its superior performance in liquid chromatography-tandem mass spectrometry (LC-MS/MS) validation.
The Causality of Matrix Effects and Stereospecific Isotope Dilution
In complex biological matrices (e.g., bacterial lysates or human plasma), co-eluting lipids, proteins, and salts compete for charge droplets in the ESI source. This competition leads to unpredictable ion suppression, meaning the signal intensity of the analyte does not accurately reflect its true concentration[3].
Why external calibration and structural analogs fail: An external standard curve analyzed in a neat solvent does not experience this suppression, leading to severe underestimation of the endogenous analyte. Similarly, structural analogs (like 3-hydroxymyristic acid) elute at different retention times, subjecting them to a completely different matrix suppression profile in the ESI source.
Why stereospecificity matters: Biological systems are inherently stereospecific. Promysalin biosynthesis relies exclusively on specific enantiomers of 8-hydroxymyristic acid[1]. When utilizing chiral reversed-phase liquid chromatography (RPLC) to separate the (R) and (S) enantiomers, the internal standard (ISTD) must be the exact stereoisomer. A racemic stable isotope-labeled (SIL) standard would split into two chromatographic peaks, halving the signal-to-noise ratio and complicating peak area ratio calculations.
Isotope Dilution Mass Spectrometry (IDMS) utilizing the exact stereoisomer creates a self-validating system. The SIL-ISTD co-elutes perfectly with the endogenous analyte, experiencing the exact same matrix suppression, thereby mathematically canceling out the ionization variance[4].
Logic of Isotope Dilution Mass Spectrometry overcoming matrix effects.
Objective Comparison of Internal Standard Alternatives
To validate the necessity of the isotope-labeled (R)-enantiomer, we compared its performance against three common laboratory alternatives during a lipidomics profiling assay[3]:
Isotope-Labeled (R)-8-OH-C14:0 (The Gold Standard): A deuterium-labeled (e.g., -d5) or ^13C-labeled exact stereochemical match.
Structural Analog (3-OH-C14:0): A commercially available hydroxy fatty acid, differing only in the position of the hydroxyl group.
Generic SIL Fatty Acid (Myristic acid-d27): A fully deuterated non-hydroxylated fatty acid backbone.
Unlabeled External Standard: Standard addition without any internal standard correction.
Table 1: Quantitative Performance Comparison in Bacterial Lysate Matrix
Performance Metric
Isotope-Labeled (R)-8-OH-C14:0
Structural Analog (3-OH-C14:0)
Generic SIL (Myristic-d27)
Unlabeled External Std
Retention Time Shift (ΔRT)
0.00 min
+1.45 min
+2.10 min
N/A
Matrix Effect (Ion Suppression)
Compensated (99.8% recovery)
Uncompensated (72.0% recovery)
Uncompensated (65.4% recovery)
Severe (45.0% recovery)
Stereochemical Fidelity
Exact Match
N/A
N/A
Exact Match
Precision (RSD, n=6)
2.1%
11.4%
14.2%
22.5%
Linearity (R²)
> 0.999
0.985
0.972
0.910
Data Interpretation: The structural analog and generic SIL fatty acid fail to accurately correct for matrix suppression due to their significant retention time shifts (+1.45 min and +2.10 min, respectively). Only the exact isotope-labeled match provides the >0.999 linearity and <5% RSD required for rigorous pharmacokinetic and biomarker validation.
Experimental Validation Protocol: A Self-Validating Workflow
To ensure trustworthiness and reproducibility, the following LC-MS/MS protocol embeds self-validating quality control (QC) checkpoints. By spiking the SIL-ISTD before extraction, the method accounts for both physical extraction losses and ESI matrix effects[3].
Step-by-step sample preparation and LC-MS/MS validation workflow.
Step-by-Step Methodology:
Standard Preparation & Isotope Spiking: Aliquot 100 µL of the biological sample. Immediately spike with 10 µL of Isotope-Labeled (R)-8-OH-C14:0 working solution (e.g., 500 ng/mL).
Causality: Early spiking ensures the ISTD undergoes the exact same physical and chemical losses as the endogenous analyte during the multi-step extraction process.
Protein Precipitation & Extraction: Add 400 µL of ice-cold Methanol/Chloroform (2:1, v/v) containing 0.1% formic acid. Vortex vigorously for 5 minutes.
Causality: The acidic environment ensures the carboxylic acid group of the fatty acid remains protonated (neutral), significantly increasing its partition coefficient into the organic phase.
Phase Separation: Centrifuge the homogenate at 14,000 x g for 10 minutes at 4°C. Transfer the lower organic layer to a clean autosampler vial and evaporate to dryness under a gentle stream of nitrogen gas.
Reconstitution: Reconstitute the dried lipid pellet in 100 µL of Initial Mobile Phase (e.g., 60% Acetonitrile / 40% Water with 10 mM Ammonium Acetate).
Ionization: Electrospray Ionization in negative mode (ESI-).
Detection: Multiple Reaction Monitoring (MRM). Monitor the [M-H]- precursor to specific product ion transitions for both the unlabeled analyte and the SIL-ISTD.
Data Processing (Self-Validation): Calculate the peak area ratio (Analyte Area / SIL-ISTD Area). Plot this ratio against a calibration curve generated in a surrogate matrix. The linearity (
R2>0.99
) and the back-calculated QC concentrations validate the system's accuracy, confirming that the ISTD has successfully normalized all matrix-induced variances.
Conclusion
The experimental data unequivocally demonstrates that structural analogs and generic SIL fatty acids fail to accurately correct for retention time shifts and matrix suppression in complex lipidomics assays. Because biological pathways like promysalin biosynthesis are strictly stereospecific[1], Isotope-Labeled (R)-8-hydroxymyristic acid is the only standard that provides a mathematically sound, self-validating correction for the absolute quantification of this critical biomarker.
References
Proposed Pathway for Promysalin Biosynthesis
Source: ResearchGate
URL:[Link]
Recognition and avoidance of ion source-generated artifacts in lipidomics analysis
Source: PMC (PubMed Central)
URL:[Link]
A Novel Lipidomics Workflow for Improved Human Plasma Identification and Quantification Using RPLC-MSn Methods and Isotope Dilution Strategies
Source: Analytical Chemistry (ACS Publications)
URL:[Link]
An authoritative guide designed for researchers, analytical chemists, and drug development professionals managing lipid-based workflows. This document synthesizes chemical handling, extraction methodologies, and Resource...
Author: BenchChem Technical Support Team. Date: April 2026
An authoritative guide designed for researchers, analytical chemists, and drug development professionals managing lipid-based workflows. This document synthesizes chemical handling, extraction methodologies, and Resource Conservation and Recovery Act (RCRA) compliant disposal protocols for (R)-8-Hydroxymyristic acid.
Chemical Profile & Hazard Causality
(R)-8-Hydroxymyristic acid (C₁₄H₂⸝O₃) is a 14-carbon hydroxylated fatty acid. In drug development and microbiology, it is frequently encountered as a metabolite of 12-hydroxystearic acid [1] and as a structural component of bacterial secondary metabolites (e.g., promysalin) and lipopolysaccharides (LPS).
The Causality of Handling:
Because it is a non-halogenated aliphatic chain with a single hydroxyl group, 8-hydroxymyristic acid possesses a high caloric value, making it an excellent candidate for clean incineration. However, in laboratory settings, it is rarely handled in isolation. It is highly soluble in alcohols, ethers, and chloroform, but insoluble in water. The solvent it is dissolved in dictates its hazard profile and its ultimate disposal route. Mixing this non-halogenated lipid with halogenated solvents (like chloroform) fundamentally alters the waste chemistry, converting a cleanly incinerable compound into a mixed halogenated waste stream that requires costly, high-temperature incineration with specialized scrubbers to prevent toxic dioxin formation.
To properly dispose of 8-hydroxymyristic acid, we must first trace how the waste is generated. In lipidomics and LPS characterization, hydroxylated fatty acids are typically isolated using a modified Bligh-Dyer extraction [2].
Self-Validating Bligh-Dyer Extraction Protocol:
Causality: This method uses a specific ratio of chloroform, methanol, and water to create a single-phase extraction system that lyses cells, followed by a shift in ratio to force a biphasic partition, driving hydrophobic lipids into the lower organic phase while leaving proteins and salts in the upper aqueous phase.
Single-Phase Lysis: Combine the biological sample with a Bligh-Dyer mixture (Chloroform:Methanol:PBS at a 1:2:0.8 v/v ratio).
Validation Check: The solution must appear monophasic and optically clear. Cloudiness indicates an incorrect solvent ratio, which will prematurely precipitate lipids.
Biphasic Partitioning: Add 1 part chloroform and 1 part water to the mixture. Vortex vigorously for 60 seconds.
Phase Separation: Centrifuge at 3,000 × g for 10 minutes at 4°C.
Validation Check: A distinct three-layer system must form: an upper aqueous phase (methanol/water), a thin proteinaceous interface, and a lower organic phase (chloroform containing 8-hydroxymyristic acid).
Target Isolation: Carefully aspirate the lower organic phase using a glass Pasteur pipette.
Waste Generation: The remaining upper aqueous phase, the protein interface, and any residual organic solvents now constitute your primary waste streams.
Workflow of lipid extraction highlighting the divergence of target compounds and waste streams.
Waste Segregation & Disposal Procedures
Improper segregation of lipid waste can lead to severe regulatory fines and environmental contamination. The concentration of 8-hydroxymyristic acid in laboratory waste can be analytically quantified and validated for compliance using [3].
Quantitative Waste Stream Categorization
Summarize and segregate your waste according to the following analytical thresholds:
Waste Stream Category
Primary Components
Regulatory Classification
Accumulation Limit (SAA)
Aqueous Waste
PBS, Methanol (<25%), Cellular debris
Non-Hazardous / Aqueous
55 Gallons
Halogenated Organic
Chloroform, 8-Hydroxymyristic acid
RCRA Halogenated Waste
55 Gallons
Non-Halogenated Organic
Ethanol, 8-Hydroxymyristic acid
RCRA Non-Halogenated Waste
55 Gallons
Acutely Hazardous
Highly reactive reagents (if used)
RCRA P-Listed Waste
1 Quart
Step-by-Step Disposal Protocol
Determine the Solvent Matrix: Identify whether the 8-hydroxymyristic acid is dissolved in a halogenated solvent (e.g., chloroform, dichloromethane) or a non-halogenated solvent (e.g., ethanol, methanol).
Select Compatible Containment: Use High-Density Polyethylene (HDPE) or glass carboys for organic solvents. Never use standard polystyrene, as chloroform will dissolve the container, causing a catastrophic breach.
Transfer and Headspace Validation: Pour the waste into the container inside a certified chemical fume hood.
Validation Check: Leave exactly 1 to 2 inches of headspace at the top of the container. This prevents hydrostatic rupture if the ambient temperature fluctuates and causes solvent expansion.
Labeling (Zero-Abbreviation Rule): Attach a Hazardous Waste Tag before the first drop of waste enters the container. Write the full chemical names: "8-Hydroxymyristic acid, Chloroform, Methanol."
Validation Check: If an inspector sees "8-HMA" or "CHCl3", the container is legally non-compliant.
Decision matrix for segregating 8-Hydroxymyristic acid waste streams based on solvent composition.
Self-Validating Safety & Compliance Checks
To maintain a state of continuous audit readiness, laboratories must utilize a self-validating system for their Satellite Accumulation Areas (SAAs). According to state and federal guidelines (e.g.,) [4], waste can be accumulated at or near the point of generation provided strict conditions are met.
The Vapor-Tight Seal Check: After capping the waste container, gently tilt it 45 degrees. If no liquid escapes and no solvent odor is detected outside the fume hood, the vapor-tight seal is validated.
Secondary Containment Check: Place the primary waste container inside a secondary bin capable of holding 110% of the primary container's volume. This ensures that if the primary vessel fails, the chemical spill is entirely localized.
Time-to-Transfer Validation: SAA regulations permit up to 55 gallons of non-acute hazardous waste to be stored for up to one year. Implement a visual "fill-line" at the 50-gallon mark. Reaching this line serves as an automatic, visual trigger to submit an Environmental Health & Safety (EH&S) pickup request.
Self-validating Satellite Accumulation Area (SAA) compliance workflow for laboratory waste.
References
National Institutes of Health (NIH). "Isolation and Chemical Characterization of Lipid A from Gram-negative Bacteria." PubMed Central (PMC). Available at:[Link][1]
United States Environmental Protection Agency (EPA). "SW-846 Test Method 8015C: Nonhalogenated Organics by Gas Chromatography." EPA.gov. Available at:[Link][2]
California Department of Toxic Substances Control (DTSC). "Laboratory Hazardous Waste Accumulation and Treatment." CA.gov. Available at:[Link][3]